Utatrectinib
Beschreibung
AZD-7451 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a Trk kinase inhibitor; structure in first source
Eigenschaften
IUPAC Name |
N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN8O/c1-10(2)28-16-6-15(25-26-16)27-9-22-13-4-5-14(24-18(13)27)23-11(3)17-20-7-12(19)8-21-17/h4-11H,1-3H3,(H,23,24)(H,25,26)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOOGWWGECJQPI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=C1)N2C=NC3=C2N=C(C=C3)NC(C)C4=NC=C(C=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=C2)N=CN3C4=CC(=NN4)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079274-94-4 | |
| Record name | AZD-7451 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079274944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UTATRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNM956Y27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Utrectinib target profile and selectivity
As "Utrectinib" did not yield specific results, this guide focuses on two prominent tyrosine kinase inhibitors, Entrectinib and Repotrectinib , which share similar core targets. This document provides a detailed overview of their target profiles, selectivity, and the methodologies used for their characterization, tailored for researchers, scientists, and drug development professionals.
Introduction
Entrectinib and Repotrectinib are potent inhibitors of Tropomyosin Receptor Kinases (TRK A, B, and C), ROS proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6][7] These kinases are key drivers in the proliferation and survival of various cancer cells.[1][2][3][4][5][6][7] Repotrectinib is considered a next-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance mutations that can emerge during treatment with earlier-generation TKIs.[1][6]
Target Profile and Selectivity
The inhibitory activity of Entrectinib and Repotrectinib has been quantified against their primary targets and a broader panel of kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Primary Target Inhibition
The IC50 values for Entrectinib and Repotrectinib against their primary kinase targets are summarized below.
| Kinase | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| TRKA | 1, 2 | 0.83 |
| TRKB | 0.57, 3 | 0.05 |
| TRKC | 1.1, 5 | 0.1 |
| ROS1 | 0.07, 7 | 0.07 |
| ALK | 12, 19 | 1.01 |
| ALK (L1196M) | - | 1.08 |
| ALK (G1202R) | - | 1.26 |
Data compiled from multiple sources.[2][3][8][9]
Off-Target Selectivity Profile
To assess their selectivity, these inhibitors are screened against a panel of other kinases. Lower IC50 values indicate stronger inhibition.
| Kinase | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| JAK2 | 40 | 1.04 |
| LYN | - | 1.66 |
| Src | - | 5.3 |
| FAK | 140 | 6.96 |
| IGF1R | 122 | - |
| FLT3 | 164 | - |
| ACK1 | 70 | - |
Data for off-target kinases is not exhaustive and represents a selection of tested kinases.[1][9]
Mechanism of Action and Signaling Pathways
Entrectinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[3][10] Repotrectinib also functions by inhibiting the phosphorylation activity of its target kinases.[1] Inhibition of TRK, ROS1, and ALK disrupts key signaling pathways involved in cell growth and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[1][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications [cancer.fr]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What clinical trials have been conducted for Repotrectinib? [synapse.patsnap.com]
- 7. esmo.org [esmo.org]
- 8. researchgate.net [researchgate.net]
- 9. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
In Vitro Characterization of a Selective JAK1 Inhibitor: A Technical Guide
Disclaimer: No direct information was found for a compound named "Utreclitinib." This guide provides a representative in vitro characterization of a selective Janus kinase 1 (JAK1) inhibitor, using publicly available data for Upadacitinib as a primary example to illustrate the required technical depth and data presentation. Researchers and scientists are advised to substitute the specific data with that of their compound of interest.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT pathway is integral to the regulation of immune responses and hematopoiesis. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Selective inhibition of JAK1 is a therapeutic strategy aimed at modulating the inflammatory response while minimizing off-target effects associated with the inhibition of other JAK isoforms (JAK2, JAK3, and TYK2). This document outlines the in vitro characterization of a selective JAK1 inhibitor, providing a framework for its preclinical evaluation.
Mechanism of Action
Selective JAK1 inhibitors are small molecule drugs that function as ATP-competitive inhibitors. By binding to the ATP-binding site of the JAK1 enzyme, they block the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition prevents the dimerization and nuclear translocation of STATs, thereby downregulating the expression of pro-inflammatory genes.
The binding of the inhibitor to the kinase domain prevents the transfer of a phosphate group from ATP to the substrate, effectively halting the signaling cascade. This targeted approach aims to dampen the inflammatory signaling mediated by cytokines that predominantly utilize the JAK1 pathway.
Caption: JAK-STAT signaling pathway and the mechanism of action of a selective JAK1 inhibitor.
Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. A comprehensive in vitro kinase panel is essential to characterize the inhibitory activity against the target kinase as well as a broad range of other kinases.
Biochemical Kinase Assays
Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate by the kinase.
Table 1: Biochemical Kinase Inhibition Profile of Upadacitinib
| Kinase | IC50 (nM) |
| JAK1 | 43 |
| JAK2 | 120 |
| JAK3 | 2300 |
| TYK2 | 4700 |
Data sourced from publicly available information on Upadacitinib and is for illustrative purposes.[1]
Cellular Kinase Assays
Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within a cellular environment. These assays typically involve stimulating cells with a specific cytokine to activate a particular JAK-STAT pathway and then measuring the inhibition of STAT phosphorylation.
Table 2: Cellular IC50 Values for Inhibition of STAT Phosphorylation by Upadacitinib
| Cytokine Stimulant | Pathway Activated | STAT Measured | Cellular IC50 (nM) |
| IL-6 | JAK1/JAK2/TYK2 | STAT3 | 46 |
| IFN-α | JAK1/TYK2 | STAT1 | 54 |
| IL-2 | JAK1/JAK3 | STAT5 | 1800 |
| GM-CSF | JAK2 | STAT5 | 320 |
Data is representative and based on the known selectivity profile of Upadacitinib.
In Vitro Cellular Functional Assays
To further characterize the functional consequences of JAK1 inhibition, a variety of cell-based assays are employed. These assays assess the impact of the inhibitor on immune cell function and inflammatory responses.
Cytokine Production Assays
The effect of the inhibitor on the production of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs), is evaluated.
Table 3: Inhibition of Cytokine Production in Activated PBMCs
| Cytokine | Stimulant | IC50 (nM) |
| IL-6 | LPS | 50 |
| TNF-α | LPS | 75 |
| IL-1β | LPS | 60 |
Hypothetical data for illustrative purposes.
T-Cell Proliferation and Differentiation Assays
The impact of the inhibitor on T-cell proliferation and differentiation into various subsets (e.g., Th1, Th17) is assessed.
Table 4: Effect on T-Cell Functions
| Assay | Measurement | IC50 (nM) |
| T-Cell Proliferation | ³H-Thymidine incorporation | 120 |
| Th1 Differentiation | IFN-γ production | 90 |
| Th17 Differentiation | IL-17 production | 150 |
Hypothetical data for illustrative purposes.
Potential for Resistance
Acquired resistance to kinase inhibitors can emerge through mutations in the target kinase domain. In vitro studies using cell lines cultured under selective pressure with increasing concentrations of the inhibitor can help identify potential resistance mutations.
While specific resistance mutations for a novel compound would need to be determined experimentally, mutations in other kinase inhibitors have been identified in the ATP-binding pocket or regions that alter the conformation of the kinase.[2][3]
Experimental Protocols
Biochemical Kinase Assay (Example Protocol)
-
Reagents: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; appropriate peptide substrate; kinase buffer; test compound.
-
Procedure:
-
Serially dilute the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cellular STAT Phosphorylation Assay (Example Protocol)
-
Cell Line: A human cell line that expresses the relevant cytokine receptors (e.g., TF-1 cells).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), cytokine stimulant (e.g., IL-6), test compound, fixation buffer, permeabilization buffer, fluorescently labeled anti-phospho-STAT antibody.
-
Procedure:
-
Plate cells in a 96-well plate and starve overnight in a low-serum medium.
-
Pre-incubate the cells with serially diluted test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for a cellular STAT phosphorylation assay.
Conclusion
The in vitro characterization of a selective JAK1 inhibitor is a multi-faceted process that provides crucial insights into its potency, selectivity, and mechanism of action. The data generated from these studies are fundamental for establishing a comprehensive understanding of the compound's pharmacological profile and for guiding its further development as a potential therapeutic agent for inflammatory and autoimmune diseases.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired mutations associated with ibrutinib resistance in Waldenström macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary KIT mutations: the GIST of drug resistance and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Entrectinib in Cancer Models: A Technical Guide
Note: The initial query for "Utrectinib" yielded no specific results. Based on the similarity in name and therapeutic area, this document focuses on the preclinical evaluation of Entrectinib , a well-documented anti-cancer agent.
Introduction
Entrectinib (trade name Rozlytrek) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant therapeutic potential in the treatment of various cancers.[1][2] It is an orally bioavailable small molecule designed to target key oncogenic drivers, specifically the tropomyosin receptor kinases (TRK) A, B, and C (encoded by NTRK1, NTRK2, and NTRK3 genes), as well as C-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK).[1][2][3] This guide provides a comprehensive overview of the preclinical data for Entrectinib, focusing on its mechanism of action, and in vitro and in vivo efficacy in various cancer models.
Mechanism of Action
Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding sites of TRK, ROS1, and ALK tyrosine kinases.[4] In many cancers, chromosomal rearrangements can lead to the creation of fusion genes that encode for constitutively active kinase proteins. These aberrant fusion proteins, such as those involving NTRK, ROS1, or ALK, can drive uncontrolled cell proliferation and survival, a phenomenon known as "oncogene addiction".[2]
By inhibiting these key kinases, Entrectinib effectively blocks their downstream signaling pathways, which are crucial for tumor cell growth and survival. The primary pathways affected include the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways.[3][4] Inhibition of these pathways ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death), resulting in tumor shrinkage.[3] A significant characteristic of Entrectinib is its ability to cross the blood-brain barrier, making it a viable therapeutic option for primary and metastatic brain tumors.[1][4]
Signaling Pathway of Entrectinib Inhibition
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling.
In Vitro Studies
The in vitro activity of Entrectinib has been evaluated across a range of cancer cell lines harboring NTRK, ROS1, or ALK fusions. These studies have consistently demonstrated the potent and selective inhibitory effects of Entrectinib on cell proliferation and survival.
Quantitative In Vitro Data
| Cell Line | Cancer Type | Target | IC50 (nM) | Key Findings |
| KM12 | Colorectal Carcinoma | TRKA | 1 | Abolished autophosphorylation of TPM3-TRKA and inhibited downstream signaling. Induced cell cycle arrest and apoptosis.[5] |
| SH-SY5Y (TrkB) | Neuroblastoma | TrkB | N/A | Significantly inhibited the growth of TrkB-expressing neuroblastoma cells. |
| Karpas-299 | Anaplastic Large Cell Lymphoma | ALK | 7 | Inhibited phosphorylation of ALK and downstream STAT3. |
| SR-786 | Anaplastic Large Cell Lymphoma | ALK | N/A | Demonstrated inhibition of ALK signaling pathways. |
| Ba/F3 | Murine Pro-B Cells | TRKA/B/C | 1-5 | Potent inhibition of cell lines engineered to be dependent on TRK, ROS1, or ALK fusions for survival. |
| Ba/F3 | Murine Pro-B Cells | ROS1 | 12 | Demonstrated approximately 40-fold greater potency than crizotinib in inhibiting ROS1-dependent cell growth.[6] |
| Ba/F3 | Murine Pro-B Cells | ALK | 7 | Effective inhibition of ALK-dependent cell survival. |
Experimental Protocols: In Vitro Assays
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are treated with serial dilutions of Entrectinib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation and Measurement: After a further incubation period (1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: Cells treated with Entrectinib or vehicle are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., ALK, STAT3, ERK, AKT).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Studies
The anti-tumor activity of Entrectinib has been confirmed in various preclinical in vivo models, primarily using xenografts of human cancer cell lines in immunocompromised mice.
Quantitative In Vivo Data
| Cancer Model | Animal Model | Treatment Regimen | Key Findings |
| Neuroblastoma (TrkB) | Xenograft | 60 mg/kg, oral, twice daily | As a single agent, significantly inhibited tumor growth compared to the control group (p < 0.0001 for event-free survival).[7][8] When combined with chemotherapy, it significantly improved event-free survival.[7][8] |
| ALCL (Karpas-299) | Xenograft | 30 or 60 mg/kg, oral, twice daily for 10 days | Induced tumor regression with a statistically significant difference compared to the vehicle control (p < 0.0001).[9][10] |
| ALCL (SR-786) | Xenograft | 30 or 60 mg/kg, oral, twice daily for 10 days | Resulted in significant tumor growth inhibition (p < 0.0001).[9][10] |
| Colorectal (KM12) | Xenograft | 15, 30, and 60 mg/kg, oral, twice daily for 21 days | Demonstrated potent, dose-dependent tumor growth inhibition without significant toxicity.[10] |
| Brain Metastasis | Orthotopic | Oral administration for 10 days | In a mouse model of intracranial ALK-fusion-driven lung cancer, Entrectinib treatment led to a significant survival benefit (57 days vs. 34 days for control, p < 0.0005).[11] |
Experimental Protocols: In Vivo Xenograft Studies
Subcutaneous Xenograft Model
-
Cell Preparation: Cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor formation.[12]
-
Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[13]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers and calculated with the formula: (width)^2 x length / 2.[13]
-
Randomization and Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. Entrectinib is administered orally at the designated dose and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Animal body weight and overall health are also monitored for signs of toxicity.
-
Endpoint: At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow for Preclinical Evaluation
Caption: A general workflow for the preclinical evaluation of a targeted therapy.
Conclusion
The preclinical evaluation of Entrectinib in a wide range of cancer models has provided a strong rationale for its clinical development. The in vitro data clearly demonstrate its potent and selective inhibition of the TRK, ROS1, and ALK kinases and their associated signaling pathways. These findings are substantiated by in vivo studies, which show significant anti-tumor efficacy in various xenograft models, including those with intracranial tumors. The comprehensive preclinical data package for Entrectinib highlights its promise as a targeted therapy for patients with tumors harboring NTRK, ROS1, or ALK fusions.
References
- 1. What is Entrectinib used for? [synapse.patsnap.com]
- 2. Entrectinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 13. 2.6. In vivo xenograft studies [bio-protocol.org]
Utrectinib: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utrectinib is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of various solid tumors. As a targeted therapy, its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This in-depth technical guide provides a comprehensive overview of the core PK and PD characteristics of Utrectinib, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the ongoing study and clinical application of this important therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of Utrectinib has been characterized through a series of clinical studies, revealing its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have established a foundation for its dosing regimen and have provided insights into potential drug-drug interactions.
Absorption
Following oral administration, Utrectinib is well-absorbed, with time to maximum plasma concentration (Tmax) generally observed between 4 to 5 hours.[1] The absorption of Utrectinib is not significantly affected by food, allowing for dosing without regard to meals.[1]
Distribution
Utrectinib exhibits a large apparent volume of distribution (Vd) of 551 L, indicating extensive distribution into tissues.[1] A key characteristic of Utrectinib is its ability to cross the blood-brain barrier, which is crucial for its efficacy in treating central nervous system (CNS) metastases.[1][2] In plasma, Utrectinib is highly bound to proteins (over 99%).[1]
Metabolism
The primary route of metabolism for Utrectinib is through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This process accounts for approximately 76% of its metabolism and leads to the formation of an active metabolite, M5.[1] M5 demonstrates similar pharmacological activity to the parent drug and circulates at approximately 40% of the steady-state concentration of Utrectinib.[1]
Excretion
Utrectinib and its metabolites are primarily eliminated through the feces, with 83% of a radiolabeled dose recovered in feces and only 3% in the urine.[1] Of the fecal content, 36% is unchanged Utrectinib and 22% is the active metabolite M5.[1]
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Utrectinib based on data from clinical studies.
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | 4-5 hours | [1] |
| Vd (Apparent Volume of Distribution) | 551 L | [1] |
| Protein Binding | >99% | [1] |
| Primary Metabolizing Enzyme | CYP3A4 | [1] |
| Active Metabolite | M5 | [1] |
| Route of Excretion | Primarily Feces (83%) | [1] |
| Elimination Half-Life | ~20 hours | [3][4] |
Pharmacodynamics
Utrectinib is a potent inhibitor of several key tyrosine kinases that are implicated in the growth and proliferation of various cancers. Its mechanism of action is central to its therapeutic effect.
Mechanism of Action
Utrectinib functions as an ATP-competitive inhibitor of the tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1] By binding to these receptors, Utrectinib blocks downstream signaling pathways that are crucial for cell survival and proliferation.[1] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells that harbor fusions or rearrangements in these genes.[1]
Signaling Pathway
The signaling cascade initiated by the activation of TRK, ROS1, and ALK receptors involves multiple downstream effectors. Utrectinib's inhibition of these kinases disrupts these pathways, as illustrated in the following diagram.
Caption: Utrectinib Signaling Pathway Inhibition.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of Utrectinib in patients with solid tumors harboring NTRK gene fusions or ROS1 rearrangements. In a pooled analysis of phase 1 and 2 studies, a significant number of patients achieved a complete or partial response to treatment.[5] The objective response rate (ORR) in adult patients with NTRK fusion-positive solid tumors was 61.2%, with a median duration of response (DoR) of 20.0 months.[6] For patients with ROS1-positive non-small cell lung cancer (NSCLC), the ORR was 68%, with a median DoR of 20.5 months.[7]
Experimental Protocols
The characterization of Utrectinib's pharmacokinetics and pharmacodynamics has been achieved through a series of well-designed clinical trials. The following provides an overview of the typical methodologies employed in these studies.
Pharmacokinetic Assessment in Clinical Trials
The pharmacokinetic properties of Utrectinib are typically evaluated in Phase 1 and 2 clinical trials. A representative workflow for this assessment is outlined below.
Caption: Typical Workflow for Pharmacokinetic Assessment.
Key Methodological Details:
-
Study Design: Open-label, dose-escalation, and expansion cohort studies are common designs.[3]
-
Patient Population: Patients with locally advanced or metastatic solid tumors with specific genetic alterations (NTRK fusions, ROS1 rearrangements) are enrolled.[6]
-
Dosing: Utrectinib is administered orally, typically once daily, in continuous 28-day cycles.[3] Dosing may be based on body surface area in pediatric patients.[8]
-
Sample Collection: Blood samples for pharmacokinetic analysis are collected at pre-specified time points, including pre-dose and at various intervals post-dose, to capture the full concentration-time profile.[9]
-
Bioanalytical Method: Plasma concentrations of Utrectinib and its active metabolite M5 are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental or population pharmacokinetic modeling approaches.[5]
Efficacy and Safety Assessment
The pharmacodynamic effects of Utrectinib are primarily assessed through the evaluation of tumor response and safety in clinical trials.
-
Efficacy Endpoints: The primary efficacy endpoints are typically the objective response rate (ORR) and duration of response (DoR), as assessed by blinded independent central review (BICR) according to Response Evaluation Criteria in Solid Tumors (RECIST).[6] Secondary endpoints often include progression-free survival (PFS) and overall survival (OS).[6]
-
Safety Monitoring: The safety profile is evaluated through the regular monitoring and grading of adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
Utrectinib has a well-defined pharmacokinetic profile that supports once-daily oral administration. Its potent and selective inhibition of TRK, ROS1, and ALK provides a strong rationale for its use in patients with tumors harboring fusions or rearrangements in these genes. The robust clinical data on its efficacy and safety, derived from rigorous experimental protocols, have established Utrectinib as a valuable targeted therapy in the armamentarium against cancer. Further research will continue to refine its clinical application and explore its potential in new indications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety exposure-response analyses of entrectinib in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Efficacy and Safety of Entrectinib in ROS1 Fusion-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Entrectinib dose confirmation in pediatric oncology patients: pharmacokinetic considerations - PMC [pmc.ncbi.nlm.nih.gov]
Utrectinib for ROS1-Rearranged Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utrectinib, also known as entrectinib (brand name Rozlytrek), is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring ROS1 gene rearrangements. This technical guide provides an in-depth overview of utrectinib, including its mechanism of action, clinical efficacy and safety data, resistance mechanisms, and detailed experimental methodologies relevant to its preclinical and clinical evaluation.
Mechanism of Action
Utrectinib is a pan-tyrosine kinase inhibitor that targets ROS1, anaplastic lymphoma kinase (ALK), and neurotrophic tyrosine receptor kinase (NTRK) fusions. In ROS1-rearranged NSCLC, a chromosomal rearrangement leads to the fusion of the ROS1 gene with another gene, resulting in the constitutive activation of the ROS1 kinase. This aberrant signaling drives tumor cell proliferation, survival, and growth.
Utrectinib competitively binds to the ATP-binding pocket of the ROS1 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways implicated in ROS1-driven oncogenesis and inhibited by utrectinib include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: A key regulator of cell growth, survival, and metabolism.
-
JAK/STAT Pathway: Involved in cell growth, differentiation, and immune responses.
By blocking these critical signaling cascades, utrectinib induces cell cycle arrest and apoptosis in ROS1-driven cancer cells.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical ROS1 signaling pathway and the point of inhibition by utrectinib.
Caption: ROS1 Signaling Pathway and Utrectinib Inhibition.
Clinical Efficacy in ROS1-Rearranged NSCLC
The clinical development of utrectinib in ROS1-rearranged NSCLC has been primarily based on an integrated analysis of three Phase 1/2 clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2, as well as the Phase 2/3 BFAST trial. These studies have consistently demonstrated high response rates and durable clinical benefit.
Efficacy in the Overall Population
The following table summarizes the key efficacy data from the integrated analysis of the ALKA-372-001, STARTRK-1, and STARTRK-2 trials and the BFAST trial.
| Efficacy Endpoint | Integrated Analysis (ALKA, STARTRK-1, STARTRK-2)[1][2] | BFAST Trial (Cohort D)[3] |
| Number of Patients | 108 | 54 |
| Objective Response Rate (ORR) | 67.1% (95% CI: 59.3%-74.3%) | 81.5% (Investigator Assessed) |
| Median Duration of Response (DoR) | 15.7 months | 13.0 months |
| Median Progression-Free Survival (PFS) | 15.7 months | 12.9 months |
| 12-Month Overall Survival (OS) Rate | 81% | 79.0% (Probability) |
Efficacy in Patients with CNS Metastases
A significant advantage of utrectinib is its ability to penetrate the blood-brain barrier and elicit responses in the central nervous system (CNS).
| CNS Efficacy Endpoint | Integrated Analysis (n=24 with measurable baseline CNS metastases)[1] | BFAST Trial (n=4 with CNS metastases)[3] |
| Intracranial ORR | 79.2% (95% CI: 57.9%-92.9%) | 2 out of 4 patients achieved a partial response |
| Median Intracranial DoR | 12.9 months | Not Reached |
| Median Intracranial PFS | 12.0 months | Not Reached (12-month CNS PFS rate of 83.5%) |
Safety and Tolerability
Utrectinib has a manageable safety profile. The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity.
| Common Treatment-Related Adverse Events (All Grades) |
| Fatigue |
| Dizziness |
| Dysgeusia (taste disturbances) |
| Constipation |
| Diarrhea |
| Edema |
| Nausea |
| Weight gain |
| Anemia |
Serious TRAEs are less common and can include nervous system disorders and cardiac disorders. Dose modifications or interruptions are effective in managing most adverse events.
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to utrectinib can develop. The primary mechanism of resistance is not through on-target mutations in the ROS1 kinase domain but rather through the activation of bypass signaling pathways.
The most frequently identified resistance mechanism involves the activation of the RAS/MAPK pathway, often through the acquisition of a KRAS G12C mutation. This leads to sustained ERK activation, rendering the cancer cells independent of ROS1 signaling for their growth and survival.
Experimental Protocols
This section details the methodologies for key experiments used in the preclinical evaluation of utrectinib.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay is used to assess the cytotoxic effects of utrectinib on cancer cell lines.
Workflow:
Caption: Cell Viability Assay Workflow.
Detailed Methodology:
-
Cell Seeding: NSCLC cells (e.g., HCC78, which harbors a ROS1 fusion) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of utrectinib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8). The results are expressed as a percentage of the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term effect of utrectinib on the proliferative capacity and survival of cancer cells.
Workflow:
References
An In-depth Technical Guide to the Activity of Entrectinib in ALK-Positive Malignancies
Note: This document details the activity of entrectinib. It is assumed that the query for "utrectinib" was a typographical error, as entrectinib is a well-documented inhibitor of Anaplastic Lymphoma Kinase (ALK).
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).[1] These genetic alterations result in fusion proteins with constitutively active kinase domains, which drive tumor growth and survival through persistent downstream signaling.[2][3] The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these cancers.[4]
Entrectinib (trade name Rozlytrek®) is a potent, orally bioavailable, central nervous system (CNS)-active inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS proto-oncogene 1 (ROS1), and ALK.[5][6] Its ability to cross the blood-brain barrier makes it a crucial therapeutic option for patients with primary or metastatic brain disease.[5] This guide provides a comprehensive technical overview of the preclinical and clinical activity of entrectinib in ALK-positive cancers.
Mechanism of Action
The ALK gene encodes a receptor tyrosine kinase that, in its wild-type form, is involved in nervous system development.[2] In ALK-positive malignancies, a chromosomal rearrangement fuses the 3' end of the ALK gene, containing the kinase domain, to the 5' end of a partner gene, such as EML4.[2][3] The partner gene provides a dimerization or oligomerization domain that leads to ligand-independent, constitutive activation of the ALK kinase.[2]
This perpetual kinase activity triggers a cascade of downstream signaling pathways critical for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3]
Entrectinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ALK kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling.[4] This blockade of oncogenic signaling ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring ALK fusions.[4]
Figure 1: Entrectinib mechanism of action on the ALK signaling pathway.
Preclinical Activity
The anti-tumor activity of entrectinib has been demonstrated in multiple preclinical models. In vitro profiling against a broad panel of human tumor cell lines showed that entrectinib is highly potent against lines that are dependent on its pharmacological targets.[6] In vivo studies using xenograft models have confirmed its efficacy, showing tumor regression in ALK-dependent models and a significant survival benefit in models of intracranial disease.[6]
Preclinical Efficacy Data
| Model Type | Cancer Type / ALK Fusion | Key Findings | Reference |
| In Vitro | ALK-dependent cell lines | Exquisitely potent against cell lines dependent on ALK. | [6] |
| In Vivo Xenograft | ALK-dependent models | Oral administration induced tumor regression. | [6] |
| In Vivo Xenograft | ALK F1174L mutated Neuroblastoma | Entrectinib led to decreased tumor growth and improved survival. | [5] |
| In Vivo Intracranial | ALK-fusion-driven lung cancer | Extended survival to 57 days vs. 34 days for control (p < 0.0005). | |
| CNS Penetration | Mouse, Rat, Dog | Demonstrated CNS penetration with brain/blood ratios of 0.4 (mouse), 0.6-1.0 (rat), and 1.4-2.2 (dog). |
Experimental Protocols
In Vivo Xenograft Tumor Models: Detailed protocols from primary literature are summarized as follows: Human tumor cell lines harboring ALK fusions (e.g., from NSCLC) are implanted subcutaneously into immunocompromised mice.[6] Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. Entrectinib is administered orally on a daily schedule.[6] Tumor volume is measured regularly to assess treatment efficacy. For intracranial models, tumor cells are implanted intracranially, and survival is the primary endpoint.
Figure 2: Generalized workflow for a preclinical in vivo xenograft study.
Clinical Activity in ALK-Positive Malignancies
The clinical development of entrectinib has been pursued through basket trials, enrolling patients with tumors harboring specific molecular alterations, including ALK fusions. The pivotal Phase 2 STARTRK-2 trial is a global, multicenter study that evaluated entrectinib in patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.
Clinical Efficacy Data
The following table summarizes key efficacy data for entrectinib in ALK-positive patient populations from integrated analyses of Phase 1 (ALKA-372-001) and Phase 2 (STARTRK-2) trials.
| Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | CNS-Specific ORR | Median Duration of Response (months) | Median Progression-Free Survival (months) |
| ALK+ NSCLC (TKI-naïve) | 51 | 74.5% | 55.0% (n=11) | 24.6 | 19.0 |
| ALK+ Solid Tumors (TKI-naïve, all) | 74 | 60.8% | 60.0% (n=15) | 16.8 | 13.6 |
| Integrated Analysis (NTRK/ROS1/ALK Fusion+, TKI-naïve) | 24 | 79.0% | 100% (in NTRK+ patients with CNS disease, n=3) | Not Reported | Not Reported |
(Data compiled from multiple sources and presentations of trial results. Specific values may vary based on data cut-off dates and patient subgroups.)
Clinical Trial Methodology
The STARTRK-2 trial is an open-label, multicenter, global Phase 2 basket study. Key aspects of its design include:
-
Patient Selection: Adult patients with locally advanced or metastatic solid tumors are screened for the presence of NTRK1/2/3, ROS1, or ALK gene fusions using nucleic acid-based diagnostic tests.
-
Treatment: Eligible patients receive entrectinib orally at a dose of 600 mg once daily.
-
Primary Endpoint: The primary endpoints are typically Objective Response Rate (ORR) and Duration of Response (DoR), as assessed by a blinded independent review committee (BIRC).
-
Secondary Endpoints: Include progression-free survival (PFS), overall survival (OS), and intracranial response for patients with CNS disease.
Figure 3: Simplified logic for patient enrollment in a basket trial for entrectinib.
Conclusion
Entrectinib is a highly active TKI that demonstrates robust and durable responses in patients with ALK-positive malignancies. Its mechanism as a potent, ATP-competitive inhibitor of the ALK kinase effectively abrogates the oncogenic signaling that drives these tumors. A key distinguishing feature of entrectinib is its significant CNS penetration, leading to high response rates in patients with brain metastases—a common and challenging site of disease progression. Preclinical and clinical data firmly establish entrectinib as an important therapeutic agent in the precision medicine armamentarium for ALK-rearranged cancers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Entrectinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 4. Entrectinib, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entrectinib - Wikipedia [en.wikipedia.org]
- 6. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utrectinib (Ulixertinib) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utrectinib, also known as ulixertinib (BVD-523), is a potent and selective inhibitor of ERK1 and ERK2, which are key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. The RAS-RAF-MEK-ERK pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention. Utrectinib has demonstrated significant anti-tumor activity in preclinical models of cancers with MAPK pathway mutations, including those with BRAF and KRAS mutations. These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of utrectinib in in vivo mouse models, based on published preclinical studies.
Mechanism of Action and Signaling Pathway
Utrectinib is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2. By binding to these kinases, utrectinib prevents their phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells dependent on the MAPK pathway.
In Vivo Dosage and Administration in Mouse Models
The following tables summarize the dosages and administration routes of utrectinib used in various preclinical mouse models. The optimal dosage and route will depend on the specific tumor model and experimental goals.
Table 1: Utrectinib Monotherapy Dosages in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |
| Neuroblastoma | NSG | Intraperitoneal Injection | 50 mg/kg | Daily for 3 weeks | [1] |
| Pediatric Low-Grade Glioma | NSG | Oral Gavage | 80 mg/kg | Twice daily for 5 days | [2] |
| Melanoma (BRAFV600E) | - | Oral Gavage | 5, 25, 50, 100 mg/kg | Twice daily for 18 days | [3] |
| Colorectal Cancer (BRAFV600E) | - | Oral Gavage | 50, 75, 100 mg/kg | Twice daily | [3] |
| Pancreatic Cancer (KRASG12C) | - | Oral Gavage | 10, 25, 50, 75, 100 mg/kg | Twice daily for 15 days | [3] |
| Pancreatic Cancer | Nude | Oral Gavage | 100 mg/kg | Twice daily | [4] |
Table 2: Utrectinib Combination Therapy Dosages in Mouse Xenograft Models
| Cancer Type | Combination Agent | Mouse Strain | Administration Route | Utrectinib Dosage | Dosing Schedule | Reference |
| Melanoma (BRAFV600E) | Dabrafenib | - | Oral Gavage | 50 mg/kg or 100 mg/kg | Twice daily | [3] |
| Pancreatic Cancer | Afatinib | Nude | Oral Gavage | 100 mg/kg | Twice daily | [4] |
| Pancreatic Cancer | GDC-0941 | Nude | Oral Gavage | 50 mg/kg | Twice daily | [4] |
Experimental Protocols
Below are detailed protocols for the use of utrectinib in preclinical mouse xenograft studies.
Protocol 1: Neuroblastoma Xenograft Model[1]
Objective: To evaluate the in vivo efficacy of utrectinib in a neuroblastoma xenograft mouse model.
Materials:
-
Neuroblastoma cell line (e.g., CHLA136-Fluc)
-
8-12 week old NSG (NOD scid gamma) mice
-
Utrectinib (ulixertinib)
-
Vehicle (e.g., DMSO)
-
Bioluminescence imaging system (e.g., IVIS)
Workflow:
Procedure:
-
Cell Preparation: Culture the neuroblastoma cell line expressing firefly luciferase (e.g., CHLA136-Fluc) under standard conditions.
-
Tumor Cell Inoculation: Harvest and resuspend the cells. Intravenously inject 1 x 106 cells into 8-12 week old NSG mice.
-
Tumor Establishment: Allow two weeks for the tumors to establish and grow.
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer utrectinib (50 mg/kg) or vehicle via intraperitoneal injection daily for three weeks.
-
Monitoring:
-
Monitor tumor growth weekly using a bioluminescence imaging system.
-
Record the body weight of the mice to assess toxicity.
-
Monitor the overall survival of the mice.
-
Protocol 2: Pancreatic Cancer Xenograft Model[4]
Objective: To assess the efficacy of utrectinib as a single agent and in combination in a pancreatic cancer xenograft model.
Materials:
-
Pancreatic cancer cell line (e.g., MIA Paca-2)
-
8-12 week old female nude mice
-
Utrectinib (ulixertinib)
-
Combination agent (e.g., afatinib or GDC-0941)
-
Vehicle for oral gavage
-
Calipers for tumor measurement
Workflow:
Procedure:
-
Cell Preparation: Culture the pancreatic cancer cell line (e.g., MIA Paca-2) under appropriate conditions.
-
Tumor Cell Inoculation: Inoculate 5 million cells subcutaneously into the flanks of 8-12 week old nude female mice.
-
Tumor Growth: Allow tumors to grow to a volume of approximately 100 mm³.
-
Treatment:
-
Randomize mice into different treatment groups (vehicle, utrectinib alone, combination agent alone, utrectinib + combination agent).
-
Administer treatments by oral gavage. For example, utrectinib at 100 mg/kg twice daily.
-
-
Euthanasia and Analysis:
-
Euthanize the mice when the tumors in the vehicle-treated group reach the maximum allowed volume.
-
Measure final tumor weights and volumes for analysis.
-
Pharmacokinetic Considerations
Pharmacokinetic studies in mice have shown that utrectinib can penetrate the blood-brain barrier, although to a limited extent.[2] In a study with BT40 patient-derived xenograft mice, total utrectinib concentrations in the brain were found to be about 1.76% of the plasma concentration.[2] However, these brain concentrations still exceeded the in vitro IC50 values for the first 12 hours after dosing, suggesting that therapeutically relevant concentrations can be achieved in the brain.[2] Plasma concentrations of utrectinib in mice can be measured using HPLC-MS/MS.[4]
Conclusion
Utrectinib (ulixertinib) is a promising ERK1/2 inhibitor with demonstrated preclinical efficacy in various cancer models. The provided dosages and protocols serve as a guide for researchers designing in vivo studies in mice. It is crucial to optimize the dosage, administration route, and treatment schedule for each specific cancer model to achieve the desired therapeutic effect while minimizing toxicity. Careful monitoring of tumor growth, animal well-being, and relevant biomarkers is essential for the successful execution of these preclinical studies.
References
- 1. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo [mdpi.com]
- 2. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of Entrectinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entrectinib is an orally active, central nervous system-penetrant tyrosine kinase inhibitor (TKI) that targets fusions and rearrangements of NTRK1/2/3, ROS1, and ALK.[1][2][3][4] These genetic alterations lead to constitutively active signaling pathways that drive the proliferation and survival of various cancers. Entrectinib functions as an ATP competitor, inhibiting these kinases and thereby suppressing downstream signaling pathways, which ultimately leads to the induction of apoptosis and a reduction in tumor growth.[2] This document provides detailed protocols for a selection of essential cell-based assays to evaluate the efficacy of Entrectinib in relevant cancer cell lines.
Mechanism of Action and Targeted Signaling Pathways
Entrectinib exerts its therapeutic effect by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. The primary targets are the neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases.[1][2][3] Inhibition of these kinases by Entrectinib blocks downstream signaling cascades, including the PI3K-AKT and TGF-β pathways.[1][3][5] This disruption of oncogenic signaling ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells harboring fusions or mutations in these target genes.[1][3][5]
References
- 1. Frontiers | Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Entrectinib in Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Entrectinib is a potent and selective, orally bioavailable inhibitor of the tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3][4] These kinases, when constitutively activated through genetic alterations like gene fusions, can act as oncogenic drivers in a variety of tumor types. Entrectinib functions as an ATP-competitive inhibitor, blocking the phosphorylation of these kinases and thereby suppressing downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K-AKT and MAPK pathways.[5] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these specific genetic alterations.[3] These application notes provide detailed protocols for the formulation and use of Entrectinib in in vitro cell culture experiments.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Entrectinib (Biochemical Assay)
| Target Kinase | IC₅₀ (nM) | Reference |
| TRKA (NTRK1) | 1.0 - 1.7 | [1][2][6] |
| TRKB (NTRK2) | 0.1 - 3.0 | [1][2][6] |
| TRKC (NTRK3) | 0.1 - 5.0 | [1][2][6] |
| ROS1 | 0.2 - 12 | [1][2][6] |
| ALK | 1.6 - 7.0 | [1][2][6] |
Table 2: Anti-proliferative Activity of Entrectinib in Various Cancer Cell Lines (Cell-Based Assays)
| Cell Line | Cancer Type / Genetic Alteration | IC₅₀ (nM) | Assay Duration | Reference |
| IMS-M2 | Acute Myeloid Leukemia (ETV6-NTRK3) | 0.47 | 72 hours | [7] |
| M0-91 | Acute Myeloid Leukemia (ETV6-NTRK3) | 0.65 | 72 hours | [7] |
| Ba/F3 | Pro-B cells (TEL-TRKA/B/C fusion) | 3.0 | 72 hours | [8] |
| Ba/F3 | Pro-B cells (TEL-ROS1 fusion) | 5.0 | Not Specified | [9] |
| KM12 | Colorectal Carcinoma (TPM3-TRKA) | Potent | Not Specified | [9] |
| NCI-H2228 | Non-Small Cell Lung Cancer (EML4-ALK) | Potent | Not Specified | [8] |
| SH-SY5Y | Neuroblastoma (TrkB expression) | Effective at ~2 µM | 24 hours (Ki-67) | [5][10] |
Mandatory Visualizations
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream pathways to reduce proliferation.
Caption: Workflow for assessing Entrectinib's effect on cell viability in culture.
Experimental Protocols
Protocol 1: Preparation of Entrectinib Stock Solution
Materials:
-
Entrectinib powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Entrectinib is supplied as a crystalline solid and is soluble in DMSO at concentrations up to 100 mg/mL.[8] It is insoluble in water.[8]
-
To prepare a high-concentration stock solution (e.g., 10 mM), calculate the required mass of Entrectinib powder (Molecular Weight: 560.6 g/mol ) and volume of DMSO.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of fresh, sterile DMSO to the vial containing the Entrectinib powder.
-
To ensure complete dissolution, gently vortex the vial. If needed, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[5][11]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, where they can be stable for several months.[5][11]
Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol 2: Cell Viability Assay (96-well Plate Format)
This protocol describes a general method to determine the IC₅₀ value of Entrectinib using a commercially available cell viability reagent like CellTiter-Glo®.
Materials:
-
Target cell line(s) with known or suspected TRK, ROS1, or ALK fusions.
-
Complete cell culture medium (appropriate for the chosen cell line).
-
Entrectinib stock solution (e.g., 10 mM in DMSO).
-
Sterile 96-well flat-bottom cell culture plates.
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Multichannel pipette.
-
Luminometer for plate reading.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy, sub-confluent culture flask.
-
Resuspend the cells in fresh, pre-warmed complete medium to the desired seeding density. A typical density is 5,000-10,000 cells per well, but this should be optimized for each cell line to ensure they are in the exponential growth phase at the end of the incubation period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (background control).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a serial dilution series of Entrectinib in complete culture medium from your DMSO stock solution. For example, create a 2X working solution series ranging from 0.2 nM to 2000 nM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate Entrectinib dilution or vehicle control to each well.
-
Return the plate to the 37°C, 5% CO₂ incubator.
-
-
Incubation:
-
Assessing Cell Viability:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the Entrectinib concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC₅₀ value, which is the concentration of Entrectinib that inhibits cell growth by 50%.
-
References
- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Utrectinib-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Utrectinib (Entrectinib) is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2][3] These receptor tyrosine kinases, when constitutively activated through genetic alterations like gene fusions, can drive oncogenesis by activating downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[2][4]
Western blot analysis is an indispensable immunodetection technique used to verify the mechanism of action of targeted therapies like Utrectinib.[5] It allows for the qualitative and quantitative assessment of specific protein expression levels, including the phosphorylation status of key signaling molecules. By analyzing protein lysates from cells treated with Utrectinib, researchers can confirm its on-target effects by observing a decrease in the phosphorylation of TRK, ROS1, ALK, and their downstream effectors. This application note provides a detailed protocol for performing Western blot analysis on cells treated with Utrectinib to assess its impact on key signaling pathways.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the signaling cascade targeted by Utrectinib and the general workflow for its analysis via Western blot.
Caption: Utrectinib signaling pathway inhibition.
Caption: Western blot experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture and Utrectinib Treatment
-
Cell Seeding: Plate tumor cells known to harbor NTRK, ROS1, or ALK fusions (e.g., KM12, U-87 MG, Karpas-299) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Utrectinib Treatment: Prepare a stock solution of Utrectinib in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control (0 nM Utrectinib).
-
Incubation: Remove the old medium from the cells and replace it with the Utrectinib-containing medium. Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours) to assess signaling inhibition.
Protocol 2: Preparation of Cell Lysates
-
Cell Wash: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Store at -80°C or proceed immediately to protein quantification.
Protocol 3: Protein Quantification (BCA Assay)
-
Standard Preparation: Prepare a series of protein standards using Bovine Serum Albumin (BSA) in the same lysis buffer as the samples.
-
Assay: Perform a Bicinchoninic Acid (BCA) assay according to the manufacturer's instructions to determine the protein concentration of each lysate.
-
Normalization: Based on the concentrations obtained, calculate the volume of each lysate needed to have an equal amount of protein for all samples (typically 20-30 µg per lane). Add lysis buffer and 4x Laemmli sample buffer to each sample to normalize the volume and concentration.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
Protocol 4: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.[5]
-
Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then transfer buffer.
-
Transfer: Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
Protocol 5: Immunoblotting and Detection
-
Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-TRK, anti-phospho-AKT, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.[5]
Protocol 6: Data Analysis and Quantification
-
Image Acquisition: Capture the image of the blot, ensuring that the bands are not overexposed.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity (densitometry) of each protein band.[6]
-
Normalization: For each sample, normalize the band intensity of the target protein (e.g., phospho-AKT) to the intensity of the loading control (e.g., GAPDH). To determine the effect on phosphorylation, normalize the phosphorylated protein signal to the total protein signal (e.g., p-AKT / Total AKT).
-
Data Reporting: Express the results as a fold change relative to the vehicle-treated control.
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of Key Signaling Proteins in Utrectinib-Treated Cells
| Treatment Condition | p-TRK (Y490) / Total TRK | p-AKT (S473) / Total AKT | p-ERK1/2 (T202/Y204) / Total ERK1/2 |
| Vehicle Control (0 nM) | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.09 |
| Utrectinib (10 nM) | 0.45 ± 0.05 | 0.52 ± 0.04 | 0.48 ± 0.07 |
| Utrectinib (50 nM) | 0.12 ± 0.03 | 0.18 ± 0.02 | 0.15 ± 0.03 |
| Utrectinib (100 nM) | 0.04 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.02 |
-
Values represent the mean normalized band intensity (fold change relative to vehicle control) ± standard deviation from three independent experiments.
Interpretation of Results: The data presented in Table 1 demonstrates a clear dose-dependent decrease in the phosphorylation of TRK, AKT, and ERK following treatment with Utrectinib. This result is consistent with the drug's mechanism of action as an inhibitor of TRK and its downstream signaling pathways. The significant reduction in the phosphorylation status of these key effector proteins confirms the potent on-target activity of Utrectinib in the tested cell line.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Entrectinib, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entrectinib can induce nerve cell damage by inhibiting PI3K-AKT and TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Utrectinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utrectinib (also known as Entrectinib) is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions of anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and neurotrophic tyrosine receptor kinase (TRK) A, B, and C.[1][2][3][4] These genetic alterations are key drivers in various solid tumors. High-throughput screening (HTS) plays a pivotal role in identifying compounds like Utrectinib and characterizing their activity across diverse cancer cell lines. This document provides detailed application notes and protocols for utilizing Utrectinib in HTS campaigns to assess its anti-cancer efficacy.
Mechanism of Action
Utrectinib functions as an ATP-competitive inhibitor of TRKA/B/C, ROS1, and ALK tyrosine kinases.[5][6] In cancer cells harboring activating fusions of these kinases, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.[3][4] Utrectinib blocks the autophosphorylation of these fusion kinases, thereby inhibiting downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which ultimately leads to the suppression of tumor growth and induction of apoptosis.[5][7]
Data Presentation: In Vitro Efficacy of Utrectinib
The following tables summarize the in vitro potency of Utrectinib against various cancer cell lines harboring TRK, ROS1, and ALK fusions. The half-maximal inhibitory concentration (IC50) values were determined using a cell viability assay, such as the CellTiter-Glo® assay, following a 72-hour incubation period.
| Cell Line | Fusion Target | Cancer Type | IC50 (nM) |
| NB1 | ALK | Neuroblastoma | 0.08 (at 24h) |
| NB3 | ALK (R1275Q) | Neuroblastoma | 2.0 (at 24h) |
| SH-SY5Y | ALK (F1174L) | Neuroblastoma | 2.0 (at 24h) |
| IMR32 | ALK (wt) | Neuroblastoma | 2.0 (at 24h) |
| NCI-H2228 | EML4-ALK | NSCLC | Potent Inhibition |
| BAF3 | TEL-TRKA | - | 3 |
| BAF3 | TEL-TRKB | - | 3 |
| BAF3 | TEL-TRKC | - | 3 |
Data compiled from multiple sources.[2][8]
Experimental Protocols
High-Throughput Screening for Cell Viability with Utrectinib using CellTiter-Glo®
This protocol outlines a method for assessing the effect of Utrectinib on the viability of a panel of cancer cell lines in a high-throughput format.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Utrectinib (Entrectinib)
-
DMSO (vehicle control)
-
Opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in culture medium to the desired density.
-
Dispense 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the cell suspension into each well of the opaque-walled microplates.[9]
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of Utrectinib in DMSO and then further dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted Utrectinib or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the Utrectinib concentration and fit a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context.[11] This protocol provides a general framework for performing CETSA with Utrectinib.
Materials:
-
Cells expressing the target kinase (ALK, ROS1, or TRK fusion)
-
Utrectinib
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies specific to the target protein
-
SDS-PAGE and Western blotting reagents and equipment
Protocol:
-
Cell Treatment:
-
Culture cells to a sufficient density and treat with either Utrectinib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein (ALK, ROS1, or TRK).
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature for both Utrectinib-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Utrectinib indicates target engagement and stabilization.
-
Mandatory Visualizations
Caption: Utrectinib inhibits ALK/ROS1/TRK, blocking pro-survival pathways.
Caption: High-throughput screening workflow for assessing Utrectinib efficacy.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ch.promega.com [ch.promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utrectinib in Combination with Other Chemotherapy Agents
Note to the Reader: The term "Utrectinib" does not correspond to a recognized pharmaceutical agent in scientific literature or drug databases. It is likely a typographical error for either Entrectinib or Repotrectinib , both of which are tyrosine kinase inhibitors (TKIs) used in cancer therapy. This document will proceed by summarizing data and protocols for both Entrectinib and Repotrectinib in combination with other chemotherapeutic agents, as they align with the core request.
Introduction
The landscape of cancer treatment is continually evolving, with a significant shift towards precision medicine and targeted therapies. Entrectinib and Repotrectinib are potent tyrosine kinase inhibitors targeting key oncogenic drivers such as ROS1, ALK, and NTRK fusions.[1][2] While effective as monotherapies in specific patient populations, the development of resistance and the inherent heterogeneity of tumors necessitate the exploration of combination strategies. Combining these targeted agents with traditional chemotherapy or other novel drugs offers a promising approach to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes.[3][4]
These application notes provide a summary of preclinical and clinical data for Entrectinib and Repotrectinib combination therapies. Detailed protocols for key experimental assays are included to guide researchers in the evaluation of such combinations in a laboratory setting.
Mechanism of Action: Entrectinib and Repotrectinib
Entrectinib is an inhibitor of tropomyosin receptor tyrosine kinases (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1] Repotrectinib also inhibits ROS1 and TRKA/B/C.[2] By blocking the ATP-binding site of these kinases, these drugs prevent downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the MAPK, PI3K, and JAK/STAT pathways.[1] This inhibition ultimately shifts the cellular balance towards apoptosis, leading to tumor shrinkage.[1]
Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating Entrectinib and Repotrectinib in combination therapies.
Table 1: Preclinical (In Vitro & In Vivo) Combination Studies
| Drug Combination | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Entrectinib + PAC-1 | Uveal Melanoma Cell Lines | Synergistic killing of uveal melanoma cells. | [5] |
| Entrectinib + PAC-1 | Mouse Xenograft (Uveal Melanoma) | Tolerated combination with anti-tumor activity. | [5] |
| PD-1 Inhibitor + Chemotherapy | Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | Synergistic inhibition of tumor cell proliferation in vitro. | [6] |
| TRAIL + Cisplatin | A549 Lung Cancer Xenograft | Tumor inhibition rate of 76.8% for the combination vs. 28.3% for TRAIL alone. |[7] |
Table 2: Clinical Trial Data for Combination Therapies
| Drug Combination | Cancer Type | Phase | Key Outcomes | Clinical Trial ID |
|---|---|---|---|---|
| Entrectinib + PAC-1 | Metastatic Uveal Melanoma | Phase 1b | Tolerated with no grade ≥3 toxicities. Stable disease in 4/6 patients. Median PFS: 3.38 months. | NCT04589832[5] |
| Repotrectinib + Irinotecan + Temozolomide | Advanced Solid Tumors (Pediatric/Young Adult) | Phase 1/2 | To assess safety, tolerability, and anti-tumor activity of the combination. | NCT04987135[8][9] |
Experimental Protocols
Detailed protocols are essential for the rigorous evaluation of combination therapies. Below are methodologies for foundational preclinical experiments.
Protocol: In Vitro Cell Viability and Synergy Assessment
This protocol determines the cytotoxic effect of single agents and their combination to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Entrectinib/Repotrectinib and combination chemotherapy agent
-
DMSO (for drug dissolution)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare stock solutions of each drug in DMSO. Create a dose-response matrix of dilutions for both drugs in culture medium. Include wells for untreated controls and single-agent controls.
-
Drug Treatment: After 24 hours, carefully remove the medium and add 100 µL of the medium containing the drug dilutions (single agents and combinations) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves and determine the IC₅₀ (concentration inhibiting 50% of cell growth) for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol: In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of combination therapy on tumor growth in an animal model.[10][11]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Cancer cell line of interest (prepared in PBS or Matrigel)
-
Entrectinib/Repotrectinib and combination chemotherapy agent
-
Appropriate vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Calipers, animal scale
-
Sterile syringes and needles
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11]
-
Tumor Inoculation:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 µL of PBS/Matrigel into the flank of each mouse.
-
Monitor mice regularly for tumor formation.
-
-
Randomization and Grouping:
-
When tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure tumor volume (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups (typically n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Entrectinib/Repotrectinib alone
-
Group 3: Chemotherapy agent alone
-
Group 4: Combination therapy
-
-
-
Drug Administration:
-
Administer drugs according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on prior Maximum Tolerated Dose (MTD) studies.[11]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.[11]
-
Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint:
-
Continue treatment until tumors in the control group reach the maximum allowed size as per IACUC guidelines, or for a predetermined duration.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
Experimental and Logical Workflows
Visualizing the workflow for preclinical evaluation helps in planning and execution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. National Cancer Institute Combination Therapy Platform Trial with Molecular Analysis for Therapy Choice (ComboMATCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of synergistic effect of chemotherapy and immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The combination of PAC-1 and entrectinib for the treatment of metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effect of programmed death-1 inhibitor and programmed death-1 ligand-1 inhibitor combined with chemotherapeutic drugs on DLBCL cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic antitumor activity of TRAIL combined with chemotherapeutic agents in A549 cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. mskcc.org [mskcc.org]
- 10. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) protocol v1 [protocols.io]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CRISPR-Cas9 Screen to Identify Genetic Markers of Sensitivity to Utrectinib
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Utrectinib (a hypothetical name for the purpose of this document, based on the user's query, likely referring to Entrectinib) is a potent and selective tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins, which are oncogenic drivers in a variety of solid tumors. While Utrectinib has shown significant clinical efficacy, intrinsic and acquired resistance can limit its therapeutic benefit. Identifying genetic markers that confer sensitivity to Utrectinib is crucial for patient stratification and the development of combination therapies. This application note describes a pooled genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to Utrectinib treatment.
Principle of the Method
A pooled CRISPR-Cas9 library is used to generate a diverse population of cells, each with a single gene knockout. This population is then treated with a sub-lethal concentration of Utrectinib. Cells with knockouts of genes that are essential for survival in the presence of the drug will be depleted from the population over time. By comparing the representation of single-guide RNAs (sgRNAs) in the treated versus untreated populations using next-generation sequencing (NGS), genes that sensitize cells to Utrectinib can be identified.
Data Presentation
Table 1: Top Gene Hits from Utrectinib Sensitivity Screen
This table presents a hypothetical list of top candidate genes from a genome-wide CRISPR screen, where gene knockout leads to increased sensitivity to Utrectinib. The data is typically generated by analyzing the depletion of specific sgRNAs in the Utrectinib-treated cell population compared to a control population.
| Gene Symbol | Description | Log2 Fold Change (Utrectinib vs. DMSO) | p-value | False Discovery Rate (FDR) |
| KRAS | KRAS proto-oncogene, GTPase | -3.2 | 1.5e-8 | 4.2e-7 |
| NRAS | NRAS proto-oncogene, GTPase | -2.9 | 8.2e-8 | 1.5e-6 |
| BRAF | B-Raf proto-oncogene, serine/threonine kinase | -2.5 | 3.1e-7 | 3.8e-6 |
| MAP2K1 | Mitogen-activated protein kinase kinase 1 (MEK1) | -2.8 | 9.5e-8 | 1.8e-6 |
| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | -2.2 | 5.4e-6 | 2.1e-5 |
| AKT1 | AKT serine/threonine kinase 1 | -2.1 | 8.9e-6 | 3.3e-5 |
| PTEN | Phosphatase and tensin homolog | 1.8 | 2.3e-5 | 7.1e-5 |
Note: This is representative data. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Experimental Parameters
This table outlines the key parameters used in the CRISPR screen.
| Parameter | Value |
| Cell Line | HCC78 (ROS1-fusion positive NSCLC) |
| CRISPR Library | GeCKO v2 Human Library |
| Transduction MOI | 0.3 |
| Puromycin Selection | 2 µg/mL for 72 hours |
| Utrectinib Concentration | 50 nM (IC20) |
| Treatment Duration | 14 days |
| Sequencing Platform | Illumina NovaSeq |
Experimental Protocols
Lentiviral Production of CRISPR Library
-
Thaw HEK293T cells and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For each library pool, seed 1.5 x 10^7 HEK293T cells in a 15 cm dish.
-
The next day, transfect cells with the CRISPR library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Change the medium 12-16 hours post-transfection.
-
Harvest the viral supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary and store at -80°C.
Cell Line Transduction and Selection
-
Determine the optimal multiplicity of infection (MOI) for the target cell line (e.g., HCC78) to achieve ~30% transduction efficiency.
-
Seed a sufficient number of cells to maintain a library representation of at least 500 cells per sgRNA.
-
Transduce the cells with the lentiviral CRISPR library at the predetermined MOI in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh medium.
-
After 48 hours, begin selection with puromycin at the predetermined concentration.
-
Maintain the cells under puromycin selection for 72 hours, ensuring the non-transduced control cells are completely killed.
-
After selection, expand the cells for 2-3 days before splitting into treatment groups.
Utrectinib Treatment Screen
-
Determine the IC20 concentration of Utrectinib for the target cell line using a standard cell viability assay (e.g., CellTiter-Glo).
-
Plate the transduced and selected cell population into two groups: a DMSO control group and a Utrectinib-treated group. Maintain a library representation of at least 500 cells per sgRNA throughout the experiment.
-
Treat the cells with either DMSO or Utrectinib at the IC20 concentration.
-
Passage the cells every 2-3 days, maintaining the library representation and the respective treatments.
-
Continue the treatment for 14 days.
-
At the end of the screen, harvest a cell pellet from each group for genomic DNA extraction.
Genomic DNA Extraction and NGS Library Preparation
-
Extract genomic DNA from the DMSO and Utrectinib-treated cell pellets using a commercial kit suitable for large cell numbers.
-
Amplify the sgRNA-containing region from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the region of interest, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Purify the PCR products after each step.
-
Quantify the final library and pool the samples for sequencing.
Data Analysis
-
Perform deep sequencing of the sgRNA libraries on an Illumina platform.
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log2 fold change of each sgRNA between the Utrectinib-treated and DMSO control samples.
-
Use statistical packages like MAGeCK to identify genes that are significantly depleted in the Utrectinib-treated samples.
Visualizations
Caption: Experimental workflow for the CRISPR-Cas9 sensitivity screen.
Caption: Utrectinib signaling pathway inhibition.
Application Notes and Protocols for Studying Entrectinib Resistance
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of entrectinib, a potent tyrosine kinase inhibitor (TKI), for studying the mechanisms of drug resistance in cancers harboring NTRK, ROS1, or ALK gene fusions.
Introduction to Entrectinib
Entrectinib is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1] These kinases, when constitutively activated by chromosomal rearrangements, act as oncogenic drivers in a variety of adult and pediatric solid tumors.[1][2] Entrectinib functions by competing with ATP for binding to the kinase domain of these fusion proteins, thereby inhibiting their phosphorylation and downstream signaling, which ultimately leads to the suppression of tumor growth and induction of apoptosis.[3][4]
Mechanisms of Acquired Resistance to Entrectinib
Despite the high response rates observed with entrectinib, acquired resistance is a common clinical challenge that limits long-term efficacy.[2][5] The mechanisms of resistance can be broadly categorized into two main types:
-
On-target resistance involves the emergence of secondary mutations within the kinase domain of the target protein (e.g., NTRK, ROS1). These mutations can interfere with the binding of entrectinib through steric hindrance. Key resistance mutations include:
-
Off-target resistance occurs through the activation of alternative or "bypass" signaling pathways that circumvent the need for the inhibited oncoprotein. This can be caused by:
-
Activation of other receptor tyrosine kinases: such as MET amplification, which can be driven by factors like hepatocyte growth factor (HGF) from the tumor microenvironment.[7][8]
-
Mutations in downstream signaling components: such as the acquisition of KRAS mutations (e.g., G12C, G12V), which leads to constitutive activation of the MAPK/ERK pathway.[4][6]
-
The study of these resistance mechanisms is crucial for the development of next-generation TKIs and combination therapeutic strategies to overcome resistance. Second-generation inhibitors like repotrectinib and selitrectinib have been designed to be effective against some of these known resistance mutations.[9][10]
Data Presentation
Table 1: In Vitro Efficacy of Entrectinib in Sensitive and Resistant Cell Lines
| Cell Line | Target Fusion | Resistance Mechanism | Entrectinib IC₅₀ (nM) | Reference |
| HCC78 | SLC34A2-ROS1 | Parental (Sensitive) | ~450 | [4] |
| HCC78ER | SLC34A2-ROS1 | Acquired KRAS G12C Mutation | >5,000 | [4][11] |
| KM12 | TPM3-NTRK1 | Parental (Sensitive) | <100 | [12] |
| KM12 R1 | TPM3-NTRK1 | Acquired NTRK1 G667C Mutation | >300 | [12] |
| KM12 R2 | TPM3-NTRK1 | Acquired NTRK1 G595R Mutation | >2,000 | [12] |
Table 2: Summary of Clinical Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis of STARTRK-2, STARTRK-1, and ALKA-372-001 Trials)
| Efficacy Endpoint | Result (n=150) | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | 61.3% | 53.1–69.2% | [13] |
| Complete Response (CR) | 16.7% (25 patients) | - | [13] |
| Median Duration of Response (DoR) | 20.0 months | 13.2–31.1 months | [13] |
| Median Progression-Free Survival (PFS) | 13.8 months | 10.1–20.0 months | [13] |
| Median Overall Survival (OS) | 37.1 months | 27.2–Not Estimable | [13] |
| Intracranial ORR (in patients with measurable CNS metastases) | 69.2% (n=13) | - | [13] |
Experimental Protocols
Protocol 1: Generation of Entrectinib-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to generate TKI-resistant cell lines in vitro.[4]
Materials:
-
Parental cancer cell line with known NTRK, ROS1, or ALK fusion (e.g., HCC78, KM12).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
-
Entrectinib (stock solution in DMSO).
-
Cell culture flasks/plates, incubators, and other standard cell culture equipment.
Procedure:
-
Initial Seeding: Seed the parental cells at a low density in their recommended complete medium.
-
Initial Entrectinib Exposure: Once the cells are adherent and actively dividing, replace the medium with fresh medium containing entrectinib at a concentration close to the IC₂₀ (20% inhibitory concentration).
-
Dose Escalation:
-
Maintain the cells in the presence of the starting concentration of entrectinib, changing the medium every 2-3 days.
-
When the cells resume a normal growth rate and reach ~80% confluency, passage them and increase the entrectinib concentration by approximately 1.5- to 2-fold.
-
Repeat this stepwise increase in drug concentration over several months. The process is gradual, allowing for the selection of resistant clones. For example, starting at 100 nM and gradually increasing to 5 µM over 6 months has been reported for HCC78 cells.[4]
-
-
Isolation of Resistant Clones: Once a stable population of resistant cells is established (i.e., they can proliferate consistently at a high concentration of entrectinib), isolate single-cell clones by limiting dilution in 96-well plates to ensure a homogenous population.[14]
-
Characterization and Maintenance: Expand the resistant clones and confirm their resistance using a cell viability assay (see Protocol 2). Continuously culture the resistant cell lines in medium containing the final concentration of entrectinib to maintain the resistance phenotype.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[15][16]
Materials:
-
Parental and resistant cell lines.
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
Entrectinib serial dilutions.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in the opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of complete medium. Include wells with medium only for background measurement.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Drug Treatment: Treat the cells with a range of entrectinib concentrations (e.g., 0 to 10 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the results as percent viability versus drug concentration and determine the IC₅₀ values using a non-linear regression curve fit.
Protocol 3: Western Blot Analysis for Signaling Pathway Alterations
This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways.[4][7]
Materials:
-
Parental and resistant cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-TRKA, anti-TRKA, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-MET, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat parental and resistant cells with or without entrectinib for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 15-30 µg) and separate them by size on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Use a loading control like β-actin to ensure equal protein loading. Compare the levels of phosphorylated and total proteins between parental and resistant cells, with and without drug treatment.
Protocol 4: Next-Generation Sequencing (NGS) for Mutation Detection
NGS is a powerful tool for identifying the genetic basis of resistance, including on-target mutations and alterations in bypass pathway genes.[4][18]
General Workflow:
-
Sample Preparation: Extract high-quality genomic DNA from both parental and entrectinib-resistant cell lines.
-
Library Preparation: Shear the DNA into fragments and ligate adapters to create a sequencing library.
-
Target Enrichment (Optional but Recommended): Use a custom gene panel that includes NTRK1/2/3, ROS1, ALK, and genes from known bypass pathways (KRAS, BRAF, MET, etc.) to selectively capture and enrich for the DNA regions of interest.[19]
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina).
-
Data Analysis (Bioinformatics):
-
Align the sequencing reads to a reference human genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions.
-
Compare the variants found in the resistant cells to those in the parental cells to identify acquired mutations.
-
Analyze for copy number variations (CNVs) to detect gene amplifications (e.g., MET amplification).[19]
-
Mandatory Visualizations
Caption: TRK/ROS1/ALK signaling pathway and inhibition by entrectinib.
Caption: Mechanisms of acquired resistance to entrectinib.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 3. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 4. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. knowledge.lonza.com [knowledge.lonza.com]
- 15. OUH - Protocols [ous-research.no]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 17. ch.promega.com [ch.promega.com]
- 18. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Next generation sequencing‐based gene panel tests for the management of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing Utrectinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Utrectinib (Entrectinib) is a potent, orally available inhibitor of the tyrosine kinases TRK (A, B, C), ROS1, and ALK, which are key oncogenic drivers in a variety of solid tumors.[1][2] Despite its clinical efficacy, the development of acquired resistance is a significant challenge.[3][4] Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies. This document provides a detailed protocol for establishing Utrectinib-resistant cell lines in vitro, a critical first step in studying resistance mechanisms.
The primary mechanisms of resistance to Utrectinib can be broadly categorized into two groups:
-
On-target alterations: These are typically point mutations in the kinase domains of NTRK, ROS1, or ALK genes that prevent the binding of Utrectinib.[4][5][6]
-
Bypass signaling activation: This involves the upregulation of alternative signaling pathways that promote cell survival and proliferation, rendering the cells independent of the Utrectinib-targeted kinases.[1][2][3][7]
Signaling Pathways Targeted by Utrectinib
Utrectinib exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by TRK, ROS1, and ALK. These pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, are critical for cell growth, proliferation, and survival.[2]
Caption: Utrectinib Signaling Pathway Inhibition.
Experimental Protocols
Materials and Reagents
-
Cancer cell line sensitive to Utrectinib (e.g., a cell line with a known NTRK, ROS1, or ALK fusion)
-
Utrectinib (Entrectinib) powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture flasks and plates
-
Cell counting solution (e.g., Trypan blue)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol 1: Determination of the IC50 of Utrectinib in the Parental Cell Line
-
Cell Seeding: Seed the parental cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a series of Utrectinib dilutions in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Treatment: Replace the medium in the 96-well plates with the medium containing the different concentrations of Utrectinib. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the DMSO control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Generation of Utrectinib-Resistant Cell Lines
This protocol describes a dose-escalation method.
-
Initial Treatment: Culture the parental cells in the presence of Utrectinib at a concentration equal to the IC50 determined in Protocol 1.
-
Monitoring and Media Changes: Monitor the cells for signs of cell death. Change the medium with fresh Utrectinib-containing medium every 3-4 days.
-
Recovery and Confluence: Initially, a large proportion of cells will die. The surviving cells will eventually start to proliferate. Once the cells reach 70-80% confluence, passage them.
-
Dose Escalation: Once the cells are growing steadily at the initial Utrectinib concentration, double the concentration of the drug.
-
Repeat Cycles: Repeat the process of monitoring, media changes, and passaging. Continue to gradually increase the concentration of Utrectinib. This process can take several months.
-
Establishment of Resistance: A cell line is generally considered resistant when it can proliferate in a concentration of Utrectinib that is at least 5-10 times higher than the IC50 of the parental cell line.
-
Characterization: Once a resistant cell line is established, it should be characterized to confirm the level of resistance and investigate the underlying mechanisms.
Caption: Experimental Workflow for Generating Resistant Cell Lines.
Data Presentation
The development of resistance should be quantified and documented. The following table provides an example of how to present the data.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Doubling Time (hours) | Notes |
| NTRK-Fusion Cell Line A | 5 | 150 | 30 | 36 | Established after 6 months of continuous culture. |
| ROS1-Fusion Cell Line B | 10 | 250 | 25 | 48 | Maintained in 200 nM Utrectinib. |
| ALK-Fusion Cell Line C | 15 | 100 | 6.7 | 30 | Developed resistance more rapidly. |
Potential Mechanisms of Resistance
Once resistant cell lines are established, it is essential to investigate the mechanisms of resistance.
Caption: Mechanisms of Utrectinib Resistance.
Protocol 3: Investigating Mechanisms of Resistance
-
Genomic Analysis:
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the kinase domains of NTRK, ROS1, and ALK to identify on-target mutations.
-
Conduct whole-exome or targeted panel sequencing to identify mutations in key bypass signaling pathway genes (e.g., KRAS, MET).
-
-
Protein Analysis:
-
Use Western blotting to assess the phosphorylation status of TRK, ROS1, ALK, and downstream effectors (e.g., p-ERK, p-AKT) in the presence and absence of Utrectinib in both parental and resistant cells.
-
Evaluate the expression levels of proteins involved in bypass pathways (e.g., MET, IGF1R).
-
-
Functional Assays:
-
Perform cell viability assays with inhibitors of potential bypass pathways (e.g., a MEK inhibitor if KRAS activation is suspected) in combination with Utrectinib to see if sensitivity can be restored.
-
Conclusion
The establishment and characterization of Utrectinib-resistant cell lines are invaluable for elucidating the molecular mechanisms of drug resistance. The protocols and information provided in this document offer a comprehensive guide for researchers to develop these essential tools. A thorough understanding of how cancer cells evade the effects of Utrectinib will pave the way for the development of more durable and effective therapeutic strategies for patients with NTRK, ROS1, and ALK-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Utrectinib in Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional cell cultures that recapitulate the genetic and phenotypic characteristics of a patient's tumor, making them a powerful preclinical model for personalized medicine.[1][2][3] Utrectinib (Entrectinib) is a potent and selective tyrosine kinase inhibitor that targets oncogenic fusions in Neurotrophic Tyrosine Receptor Kinase (NTRK1/2/3), ROS1, and Anaplastic Lymphoma Kinase (ALK).[4][5] This document provides detailed protocols for utilizing PDO models to evaluate the efficacy of Utrectinib, offering a platform for predicting patient response and investigating mechanisms of resistance.
Signaling Pathways Targeted by Utrectinib
Utrectinib functions as an ATP competitor, inhibiting the kinase activity of TRKA/B/C, ROS1, and ALK fusion proteins.[4][5] This inhibition blocks downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[5]
Caption: TRK signaling pathway and Utrectinib inhibition.
Caption: ROS1/ALK signaling pathways and Utrectinib inhibition.
Experimental Protocols
The following protocols provide a framework for the generation of PDOs and subsequent drug screening with Utrectinib. These are generalized protocols and may require optimization for specific tumor types.[6][7][8]
Protocol 1: Patient-Derived Organoid (PDO) Generation
This protocol outlines the steps for establishing PDOs from fresh tumor tissue obtained from biopsies or surgical resections.[8][9]
Materials:
-
Fresh tumor tissue in tissue transfer medium (e.g., RPMI 1640)
-
Human Tumor Dissociation Kit
-
Basement membrane extract (BME), such as Matrigel
-
Organoid growth medium (customized for the cancer type)
-
Cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation: Mechanically mince the tumor tissue into small fragments (1-2 mm).
-
Enzymatic Digestion: Digest the tissue fragments into a single-cell suspension or small cell clumps using a tumor dissociation kit according to the manufacturer's instructions.
-
Cell Plating: Resuspend the cell pellet in BME and plate droplets into pre-warmed culture plates. Allow the BME to solidify at 37°C.
-
Organoid Culture: Add the appropriate organoid growth medium to the culture plates.
-
Maintenance: Culture the organoids in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids as they grow.
Protocol 2: Utrectinib Drug Screening in PDOs
This protocol describes a high-throughput method for assessing the sensitivity of PDOs to Utrectinib.[7]
Materials:
-
Established PDO cultures
-
Utrectinib stock solution
-
384-well plates
-
Cell viability assay (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Organoid Dissociation: Dissociate established PDOs into small fragments.
-
Plating: Seed the organoid fragments in BME in a 384-well plate.
-
Drug Treatment: After organoid formation, add Utrectinib at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50).
Caption: Experimental workflow for PDO-based drug screening.
Data Presentation
The following table provides an illustrative example of how to present quantitative data from Utrectinib screening in a panel of PDOs.
| PDO Line | Cancer Type | NTRK Fusion Status | Utrectinib IC50 (nM) | Response Category |
| PDO-001 | NSCLC | EML4-NTRK3 | 15 | Sensitive |
| PDO-002 | Pancreatic Cancer | Negative | >1000 | Resistant |
| PDO-003 | Salivary Gland Cancer | ETV6-NTRK3 | 25 | Sensitive |
| PDO-004 | Colorectal Cancer | Negative | 850 | Resistant |
| PDO-005 | Glioblastoma | TPM3-NTRK1 | 50 | Sensitive |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Discussion and Future Directions
The use of PDOs in conjunction with targeted therapies like Utrectinib offers a promising avenue for advancing personalized oncology.[1] These models can be used to:
-
Predict clinical response: Correlating in vitro drug sensitivity in PDOs with patient outcomes can help tailor treatment strategies.[3]
-
Investigate resistance mechanisms: PDOs from patients who develop resistance to Utrectinib can be established to study the underlying molecular changes, such as the activation of bypass signaling pathways.[10][11][12]
-
Evaluate combination therapies: The efficacy of Utrectinib in combination with other agents can be assessed in PDOs to identify synergistic interactions and overcome resistance.
Further validation of these models in prospective clinical trials is necessary to fully realize their potential in guiding patient care.[1]
References
- 1. Patient-derived organoid models help define personalized management of gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived organoids: a promising model for personalized cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 6. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 7. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. molecularpost.altervista.org [molecularpost.altervista.org]
- 10. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utrectinib-Induced Apoptosis in Cancer Cells Detected by Flow Cytometry
Abstract
Utrectinib (also known as Ulixertinib or BVD-523) is a potent and selective inhibitor of ERK1/2 kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Aberrant activation of the MAPK/ERK pathway is a common feature in many cancers, promoting cell proliferation and survival.[2] This application note provides a detailed protocol for the analysis of apoptosis induced by Utrectinib in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The presented data demonstrates a dose-dependent increase in apoptosis in lymphoma cell lines following Utrectinib treatment.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Many anti-cancer therapies, including targeted inhibitors like Utrectinib, aim to eliminate cancer cells by inducing apoptosis.[4] Utrectinib selectively targets and inhibits ERK1 and ERK2, leading to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival.[2] This inhibition can trigger the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.[1]
A common and reliable method for detecting and quantifying apoptosis is flow cytometry using a dual-staining method with Annexin V and Propidium Iodide (PI).[5][6] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6][7] Propidium Iodide is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[6] This dual-staining allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[1]
This application note provides a comprehensive protocol for treating cancer cells with Utrectinib and subsequently analyzing the apoptotic response using Annexin V/PI staining and flow cytometry.
Data Presentation
The following tables summarize the quantitative data from a study where SUDHL-10 and Raji lymphoma cell lines were treated with varying concentrations of Utrectinib for 48 hours. The percentage of apoptotic cells was determined by Annexin V/PI staining followed by flow cytometry analysis.[1]
Table 1: Apoptosis Induction by Utrectinib in SUDHL-10 Cells [1]
| Utrectinib Concentration (nM) | Percentage of Apoptotic Cells (Annexin V+) |
| 0 (Control) | 5.2% |
| 0.1 | 12.5% |
| 0.4 | 25.8% |
| 1.0 | 45.3% |
Table 2: Apoptosis Induction by Utrectinib in Raji Cells [1]
| Utrectinib Concentration (nM) | Percentage of Apoptotic Cells (Annexin V+) |
| 0 (Control) | 4.8% |
| 0.1 | 10.2% |
| 0.4 | 21.7% |
| 1.0 | 38.6% |
Signaling Pathway
Caption: Utrectinib-induced apoptosis signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture and Utrectinib Treatment
-
Cell Seeding: Seed cancer cells (e.g., SUDHL-10, Raji) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period. For a 6-well plate, a common starting density is 1 x 10^6 cells/well.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Utrectinib Preparation: Prepare a stock solution of Utrectinib in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.4, and 1.0 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest Utrectinib concentration.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of Utrectinib or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).[1]
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry[1]
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the floating cells from the supernatant and then detach the adherent cells using trypsin. Combine the floating and adherent cells.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS). Centrifuge at approximately 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[5][8]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube before analysis.[5]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Excite Annexin V-FITC with a 488 nm laser and detect emission at approximately 530 nm.
-
Excite PI with a 488 nm laser and detect emission at approximately 617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.
-
Caption: Experimental workflow for apoptosis analysis.
References
- 1. e-century.us [e-century.us]
- 2. ulixertinib - My Cancer Genome [mycancergenome.org]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Ulixertinib (BVD-523) antagonizes ABCB1- and ABCG2-mediated chemotherapeutic drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Utrectinib off-target effects and toxicity profiling
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and toxicity profile of Utrectinib (also known as Entrectinib). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target kinases of Utrectinib?
Utrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1 proto-oncogene tyrosine-protein kinase (ROS1), and Anaplastic Lymphoma Kinase (ALK).[1][2]
Q2: What are the known off-target effects of Utrectinib?
Utrectinib has been observed to have off-target activity against several other kinases, although with lower potency compared to its primary targets. Additionally, off-target mediated effects have been implicated in both therapeutic resistance and toxicity. Notably, activation of the HGF/MET signaling pathway has been identified as a bypass mechanism conferring resistance to Utrectinib. Furthermore, inhibition of the PI3K-AKT and TGF-β signaling pathways has been associated with nerve cell damage in preclinical studies.
Q3: What are the common adverse events observed with Utrectinib in clinical settings?
Common adverse events associated with Utrectinib treatment include central nervous system (CNS) effects such as dizziness, dysgeusia, peripheral neuropathy, cognitive impairment, and ataxia. Other reported adverse events include fatigue, constipation, dyspnea, muscular weakness, and nausea.[3]
Q4: I am observing unexpected resistance to Utrectinib in my cancer cell line experiments. What could be the cause?
One potential mechanism of acquired resistance to Utrectinib is the activation of bypass signaling pathways. The Hepatocyte Growth Factor (HGF)/MET signaling pathway has been identified as a key off-target resistance mechanism.[2] Activation of MET can reactivate downstream signaling, rendering the cells less dependent on the primary targets of Utrectinib.
Troubleshooting Resistance:
-
Investigate MET Activation: Perform western blotting to assess the phosphorylation status of MET and its downstream effectors in your resistant cell lines.
-
Co-inhibition Studies: Consider combining Utrectinib with a MET inhibitor to see if sensitivity can be restored.
Q5: My in vitro experiments with neuronal cells show increased apoptosis after Utrectinib treatment. What is the potential mechanism?
Preclinical studies have indicated that Utrectinib can induce nerve cell damage by inhibiting the PI3K-AKT and TGF-β signaling pathways.[4][5] These pathways are crucial for neuronal survival and function.
Troubleshooting Neuronal Toxicity:
-
Pathway Analysis: Use techniques like western blotting to analyze the phosphorylation status of key proteins in the PI3K-AKT and TGF-β pathways (e.g., AKT, mTOR, SMADs) in your treated neuronal cells.
-
Dose-Response Analysis: Determine if the observed apoptosis is dose-dependent to establish a potential therapeutic window with minimal neuronal toxicity.
Data Presentation
Utrectinib Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of Utrectinib against its primary targets and a selection of off-target kinases.
| Kinase Target | IC50 (nmol/L) | Reference |
| Primary Targets | ||
| TRKA | 1 | [1] |
| TRKB | 3 | [1] |
| TRKC | 5 | [1] |
| ROS1 | 7 | [1] |
| ALK | 12 | [1] |
| Selected Off-Target Kinases | ||
| JAK2 | 40 | [1] |
| ACK1 | 70 | [1] |
| IGF1R | 122 | [1] |
| FAK | 140 | [1] |
| FLT3 | 164 | [1] |
| BRK | 195 | [1] |
| IR | 209 | [1] |
| AUR2 | 215 | [1] |
| JAK3 | 349 | [1] |
Preclinical Toxicity Profile of Utrectinib
Summary of Common Clinical Adverse Events
The table below outlines the most frequently reported adverse reactions from clinical trials of Utrectinib.
| Adverse Reaction | Frequency (%) | Grade 3-4 (%) | Reference |
| Dizziness | 77 | 4.5 | [3] |
| Dysgeusia | ≥20 | N/A | [3] |
| Peripheral Neuropathy | ≥20 | N/A | [3] |
| Constipation | ≥20 | N/A | [3] |
| Dyspnea | ≥20 | N/A | [3] |
| Fatigue | ≥20 | N/A | [3] |
| Ataxia | ≥20 | N/A | [3] |
| Cognitive Impairment | ≥20 | N/A | [3] |
| Muscular Weakness | ≥20 | N/A | [3] |
| Nausea | ≥20 | N/A | [3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of Utrectinib against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.[3][19][20][21][22]
Materials:
-
Target kinase and its specific substrate
-
Utrectinib (or other test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase reaction buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare serial dilutions of Utrectinib.
-
Kinase Reaction:
-
In a white-walled assay plate, add the kinase, its substrate, and the kinase reaction buffer.
-
Add the desired concentrations of Utrectinib or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each Utrectinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of Utrectinib on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1][2][4][5][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Utrectinib (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Utrectinib or vehicle control. Incubate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each Utrectinib concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: On-target signaling pathways inhibited by Utrectinib.
Caption: Off-target signaling pathways associated with Utrectinib.
References
- 1. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Cell Viability Assay [bio-protocol.org]
- 6. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 12. umbrex.com [umbrex.com]
- 13. researchgate.net [researchgate.net]
- 14. events.cancer.gov [events.cancer.gov]
- 15. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inclusion of Safety Pharmacology Endpoints in Repeat-Dose Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ulab360.com [ulab360.com]
- 21. ulab360.com [ulab360.com]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. texaschildrens.org [texaschildrens.org]
Troubleshooting Utrectinib solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Utrectinib (Entrectinib). The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Utrectinib. What are the recommended solvents?
A1: Utrectinib is a hydrophobic compound with low aqueous solubility at neutral pH.[1] For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice, with reported solubility greater than 28.1 mg/mL.[2][3][4] Other options include dimethylformamide (DMF) and ethanol.[5][6]
Q2: My Utrectinib is precipitating when I dilute it in my aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like Utrectinib. Here are several strategies to mitigate this:
-
Minimize the final concentration of the organic solvent: While a high concentration of an organic solvent is needed for the stock solution, the final concentration in your experimental setup should be as low as possible (typically <0.5% DMSO for cell-based assays) to avoid solvent-induced artifacts.
-
Use a multi-step dilution process: First, dilute your high-concentration stock solution in an intermediate solvent before the final dilution into your aqueous buffer or medium.
-
Consider the pH of your aqueous solution: Utrectinib's solubility is pH-dependent, with higher solubility in acidic conditions.[1] For instance, its solubility is significantly higher at pH 1.2 compared to pH 6.4.[1]
-
Incorporate excipients: For in vivo studies, formulating Utrectinib with excipients can enhance its solubility and bioavailability.
Q3: What is the recommended storage condition for Utrectinib stock solutions?
A3: Utrectinib stock solutions in DMSO can be stored at -20°C for several months.[2][3] To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Utrectinib Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture wells after adding Utrectinib.
-
Inconsistent or unexpected experimental results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Utrectinib precipitation in cell culture.
Issue 2: Inconsistent Efficacy in In Vivo Animal Studies
Symptoms:
-
High variability in tumor growth inhibition between animals in the same treatment group.
-
Lower than expected therapeutic effect.
Troubleshooting Workflow:
References
Technical Support Center: Managing Utrectinib-Induced Adverse Events in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with the investigational tyrosine kinase inhibitor (TKI), Utrectinib, in preclinical models.
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during preclinical studies with Utrectinib.
Question: What are the most common Utrectinib-induced adverse events observed in preclinical models and how can they be managed?
Answer:
Based on preclinical toxicology studies, the most frequently observed adverse events with Utrectinib are dose-dependent and generally reversible.[1] The primary toxicities include gastrointestinal upset, dermatological reactions, and cardiovascular effects. Management strategies primarily involve dose modification and supportive care.[2][3]
Table 1: Summary of Utrectinib-Induced Adverse Events and Management Strategies
| Adverse Event | Clinical Signs in Animal Models | Monitoring Parameters | Management & Mitigation Strategies |
| Gastrointestinal Toxicity | Diarrhea, weight loss, dehydration, decreased food intake. | Daily body weight, food and water consumption, fecal consistency scoring. | - Dose reduction or temporary discontinuation of Utrectinib.[2]- Supportive care: fluid and electrolyte replacement.- Dietary modification: provide highly palatable and digestible food. |
| Dermatological Toxicity | Skin rash (erythema, papules), pruritus (itching, excessive grooming), alopecia (hair loss). | Daily visual skin assessment, scoring of rash severity, histopathological analysis of skin biopsies. | - Topical application of corticosteroids to affected areas.- Administration of antihistamines for pruritus.- Dose reduction if skin lesions are severe or widespread.[4] |
| Cardiovascular Toxicity | Changes in heart rate, blood pressure, and electrocardiogram (ECG) parameters (e.g., QT interval prolongation).[5] | Regular cardiovascular monitoring via telemetry or ECG, blood pressure measurements. | - Immediate dose reduction or cessation of treatment upon observation of significant cardiovascular changes.- Consultation with a veterinary cardiologist for appropriate intervention. |
| Hepatotoxicity | Elevated liver enzymes (ALT, AST), changes in liver histology. | Regular blood chemistry analysis for liver function markers, histopathology of liver tissue at study endpoint. | - Dose reduction or discontinuation based on the severity of liver enzyme elevation.- Administration of hepatoprotective agents may be considered. |
Question: How should a dose reduction be implemented in response to an adverse event?
Answer:
When a significant adverse event is observed, a systematic approach to dose reduction is recommended. We generally want to start at the full dose when you can with TKIs.[2]
-
Initial Response: For moderate to severe toxicities, immediately interrupt dosing for 2-3 days to allow for recovery.
-
Dose Re-escalation: Once the animal's condition has improved, Utrectinib can be re-introduced at a lower dose level (e.g., a 25-50% reduction from the previous dose).
-
Monitoring: Closely monitor the animal for any recurrence of the adverse event at the reduced dose.
-
Discontinuation: If toxicity persists even at the lower dose, discontinuation of the treatment may be necessary.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Utrectinib and how does it relate to its adverse event profile?
A1: Utrectinib is a potent inhibitor of a specific receptor tyrosine kinase (RTK) that is crucial for the growth and survival of certain cancer cells. However, this RTK is also expressed in healthy tissues, such as the gastrointestinal tract, skin, and heart.[1] Inhibition of this signaling pathway in these tissues can lead to the observed on-target toxicities.[5]
Q2: At what frequency should preclinical models be monitored for adverse events?
A2: The frequency of monitoring depends on the specific adverse event and the stage of the study. A general monitoring schedule is outlined below:
-
Daily: Clinical observations (activity level, posture, grooming), body weight, food and water intake, and visual inspection of the skin and coat.
-
Weekly: Blood collection for complete blood count (CBC) and serum chemistry (including liver enzymes).
-
Bi-weekly/Monthly: More comprehensive assessments such as electrocardiograms (ECGs) for cardiovascular monitoring.
Q3: Are there any known drug-drug interactions with Utrectinib in preclinical studies?
A3: While formal drug-drug interaction studies are ongoing, caution should be exercised when co-administering Utrectinib with other agents, particularly those known to affect cardiac function or that are metabolized by the same cytochrome P450 enzymes.
Q4: What is the recommended vehicle for Utrectinib administration in preclinical models?
A4: The recommended vehicle for oral administration of Utrectinib is a solution of 0.5% methylcellulose in sterile water. It is important to ensure the formulation is homogenous before each administration.
Experimental Protocols
1. Protocol for Assessment of Dermatological Toxicity
-
Objective: To evaluate and grade skin reactions in response to Utrectinib treatment.
-
Methodology:
-
Visually inspect the entire skin surface of each animal daily.
-
Score any observed skin rashes based on a standardized scale (e.g., 0 = no rash; 1 = mild erythema; 2 = moderate erythema with papules; 3 = severe erythema with ulceration).
-
Record the location, size, and characteristics of any lesions.
-
At the end of the study, collect skin samples from affected and unaffected areas for histopathological analysis.
-
2. Protocol for Monitoring Gastrointestinal Toxicity
-
Objective: To monitor for signs of gastrointestinal distress.
-
Methodology:
-
Measure and record the body weight of each animal daily.
-
Quantify daily food and water consumption.
-
Visually assess fecal consistency daily and score using a standardized chart (e.g., 1 = well-formed pellets; 2 = soft pellets; 3 = diarrhea).
-
In case of severe diarrhea, collect a fecal sample to rule out infectious causes.
-
3. Protocol for Cardiovascular Monitoring
-
Objective: To assess the potential for Utrectinib-induced cardiotoxicity.
-
Methodology:
-
For continuous monitoring, surgically implant telemetry devices to record ECG and blood pressure.
-
For periodic monitoring, record ECGs at baseline and at specified time points post-dose using non-invasive methods.
-
Measure the QT interval and correct for heart rate (QTc).
-
At necropsy, collect heart tissue for histopathological examination.
-
Visualizations
Caption: Hypothetical signaling pathway targeted by Utrectinib.
Caption: Experimental workflow for managing dermatological toxicity.
Caption: Relationship between Utrectinib dosage, plasma concentration, and outcomes.
References
Technical Support Center: Enhancing Utrectinib Delivery to CNS Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving Utrectinib delivery to Central Nervous System (CNS) tumors.
Note: The scientific literature predominantly refers to the compound with the mechanism of action described as "Entrectinib." For the purpose of this document, "Utrectinib" will be used interchangeably with "Entrectinib," assuming they refer to the same molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Utrectinib?
A1: Utrectinib is a potent and selective tyrosine kinase inhibitor. It targets the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3] In cancer cells with activating fusions of the NTRK, ROS1, or ALK genes, these kinases are constitutively active, driving tumor growth and proliferation.[3] Utrectinib acts as an ATP competitor, binding to the kinase domain of these fusion proteins and inhibiting their activity. This blockade disrupts downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, leading to the suppression of tumor growth and induction of apoptosis.[1][2]
Q2: What are the main challenges in delivering Utrectinib to CNS tumors?
A2: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable membrane that protects the brain from harmful substances.[4][5] The BBB restricts the passage of many drugs, including tyrosine kinase inhibitors.[5] Additionally, efflux transporters like P-glycoprotein (P-gp) are present at the BBB and can actively pump drugs that do cross the barrier back into the bloodstream, reducing their concentration in the CNS.[5] While Utrectinib is designed to cross the BBB, its efficacy can be limited by these protective mechanisms.[6]
Q3: What are the potential strategies to improve Utrectinib delivery to the CNS?
A3: Several strategies are being explored to enhance the CNS delivery of drugs like Utrectinib:
-
Nanoparticle-based delivery systems: Encapsulating Utrectinib in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[7][8][9]
-
Liposomal formulations: Liposomes, which are lipid-based vesicles, can also encapsulate Utrectinib to improve its pharmacokinetic profile and enhance its delivery to the brain.[10][11][12]
-
Inhibition of efflux pumps: Co-administration of P-gp inhibitors can block the action of these transporters, thereby increasing the concentration of Utrectinib in the CNS.
-
Chemical modification: Modifying the chemical structure of Utrectinib could potentially enhance its ability to cross the BBB.
Troubleshooting Guides
In Vitro Blood-Brain Barrier (BBB) Models
Q: My in vitro BBB model shows low transendothelial electrical resistance (TEER) values. What could be the cause and how can I troubleshoot it?
A: Low TEER values indicate a leaky barrier, which can compromise the validity of your drug transport studies.
-
Possible Causes:
-
Suboptimal cell culture conditions: Incorrect media composition, serum variability, or improper coating of the culture inserts can affect cell growth and tight junction formation.
-
Cell viability issues: The cells may not be healthy or may have been passaged too many times.
-
Contamination: Bacterial or fungal contamination can disrupt the cell monolayer.
-
Inappropriate cell seeding density: Too few cells will not form a confluent monolayer, while too many can lead to overcrowding and cell death.
-
-
Troubleshooting Steps:
-
Optimize culture conditions: Ensure you are using the recommended media and supplements for your specific endothelial cells and co-culture cells (e.g., astrocytes, pericytes). Verify the quality of your coating material (e.g., collagen, fibronectin).
-
Check cell health: Regularly monitor cell morphology and viability. Use cells within a low passage number range.
-
Screen for contamination: Routinely check for any signs of contamination. If suspected, discard the cultures and start with a fresh batch of cells.
-
Optimize seeding density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell type and culture inserts.
-
Consider co-culture models: Co-culturing endothelial cells with astrocytes and/or pericytes can significantly enhance barrier properties and increase TEER values.[13]
-
Q: I am observing high variability in Utrectinib permeability across my in vitro BBB model replicates. How can I improve consistency?
A: High variability can mask the true effect of your experimental conditions.
-
Possible Causes:
-
Inconsistent cell seeding: Uneven distribution of cells across the inserts can lead to variations in barrier integrity.
-
Pipetting errors: Inaccurate pipetting of Utrectinib or sampling from the donor and receiver compartments can introduce significant variability.
-
Edge effects: Wells at the edge of the plate may experience different temperature and humidity conditions, affecting cell growth and permeability.
-
Time-dependent changes in barrier integrity: The tightness of the barrier can change over the course of the experiment.
-
-
Troubleshooting Steps:
-
Ensure uniform cell seeding: Gently swirl the plate after seeding to ensure an even distribution of cells.
-
Calibrate pipettes: Regularly calibrate your pipettes to ensure accuracy. Use reverse pipetting for viscous solutions.
-
Minimize edge effects: Avoid using the outermost wells of the plate for critical experiments. Fill the outer wells with sterile media or PBS to maintain a humidified environment.
-
Monitor TEER throughout the experiment: Measure TEER before and after the permeability assay to ensure the barrier integrity is maintained.
-
In Vivo CNS Tumor Models
Q: I am not observing significant tumor regression in my preclinical CNS tumor model after Utrectinib administration. What are the potential reasons?
A: Lack of efficacy in vivo can be due to a variety of factors.
-
Possible Causes:
-
Insufficient CNS penetration: The dose of Utrectinib may not be sufficient to achieve therapeutic concentrations in the brain tumor.
-
Drug resistance: The tumor cells may have intrinsic or acquired resistance to Utrectinib.
-
Inappropriate animal model: The chosen animal model may not accurately recapitulate the human disease.[14]
-
Suboptimal dosing schedule: The frequency and duration of treatment may not be optimal.
-
Poor drug formulation: The formulation used for in vivo administration may have poor bioavailability.
-
-
Troubleshooting Steps:
-
Assess brain and tumor drug concentrations: Measure the concentration of Utrectinib in the plasma, brain, and tumor tissue to confirm that it is reaching the target site at therapeutic levels.
-
Evaluate for resistance mechanisms: Analyze tumor samples for mutations in the target kinases or activation of bypass signaling pathways that could confer resistance.
-
Select an appropriate model: Choose a preclinical model that is well-characterized and known to be sensitive to the targeted pathway. Patient-derived xenograft (PDX) models can often better predict clinical response.[15]
-
Optimize the dosing regimen: Conduct dose-escalation and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal dosing schedule.
-
Improve drug formulation: Consider using a formulation that enhances the solubility and bioavailability of Utrectinib, such as a nanoparticle or liposomal delivery system.
-
Q: I am observing significant toxicity in my animal models with Utrectinib treatment. How can I mitigate this?
A: Toxicity can limit the therapeutic window of the drug.
-
Possible Causes:
-
Off-target effects: Utrectinib may be inhibiting other kinases in addition to its intended targets.
-
High systemic exposure: The dose required to achieve therapeutic concentrations in the CNS may lead to high and toxic levels in peripheral tissues.
-
Vehicle-related toxicity: The vehicle used to dissolve and administer Utrectinib may be causing adverse effects.
-
-
Troubleshooting Steps:
-
Reduce the dose or modify the schedule: Explore lower doses or intermittent dosing schedules to reduce systemic exposure while maintaining therapeutic efficacy in the CNS.
-
Utilize targeted delivery systems: Encapsulating Utrectinib in nanoparticles or liposomes can help to reduce off-target toxicity by preferentially delivering the drug to the tumor site.[7][16]
-
Conduct vehicle toxicity studies: Test the vehicle alone in a control group of animals to ensure it is not contributing to the observed toxicity.
-
Monitor for specific toxicities: Closely monitor the animals for signs of toxicity and perform regular blood work and tissue analysis to identify any organ-specific damage.
-
Data Presentation
Table 1: Quantitative Data on Utrectinib (Entrectinib) CNS Penetration
| Parameter | Species | Value | Reference |
| Brain-to-Plasma Ratio | |||
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Rat | >0.2 | [16] |
| Cerebrospinal Fluid (CSF) Penetration | |||
| CSF-to-Unbound Plasma Ratio | Rat | >0.2 | [16] |
| In Vitro P-glycoprotein (P-gp) Interaction | |||
| Apical Efflux Ratio (AP-ER) | In vitro (MDR1-MDCK cells) | 1.1 - 1.15 | [16] |
Table 2: Comparison of CNS Penetration of Different Tyrosine Kinase Inhibitors
| Compound | P-gp Substrate | Kp,uu (Rat) | Reference |
| Utrectinib (Entrectinib) | Weak | >0.2 | [16] |
| Crizotinib | Strong | ~0.03 | [16] |
| Larotrectinib | Strong | ~0.03 | [16] |
Experimental Protocols
Protocol 1: In Vitro Assessment of P-glycoprotein (P-gp) Substrate Potential
This protocol outlines a method to determine if Utrectinib is a substrate of the P-gp efflux transporter using a transwell assay with MDCKII-MDR1 cells.
Materials:
-
MDCKII-MDR1 (P-gp overexpressing) and MDCKII-wild type (WT) cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium and supplements
-
Utrectinib
-
P-gp inhibitor (e.g., verapamil or elacridar)
-
Lucifer yellow (paracellular marker)
-
Analytical method for Utrectinib quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding: Seed MDCKII-MDR1 and MDCKII-WT cells onto the apical side of the transwell inserts at a confluent density. Culture the cells for 3-5 days to allow for monolayer formation and polarization.
-
Barrier Integrity Measurement: Measure the TEER of the cell monolayers to ensure barrier integrity. The TEER should be stable and above a predetermined threshold.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Apical to Basolateral (A-B) Transport: Add Utrectinib (with and without a P-gp inhibitor) to the apical chamber. At designated time points, collect samples from the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add Utrectinib (with and without a P-gp inhibitor) to the basolateral chamber. At designated time points, collect samples from the apical chamber.
-
Include a Lucifer yellow control to assess paracellular transport.
-
-
Sample Analysis: Quantify the concentration of Utrectinib in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER > 2 in MDCKII-MDR1 cells and close to 1 in MDCKII-WT cells, which is significantly reduced in the presence of a P-gp inhibitor, suggests that Utrectinib is a P-gp substrate.
-
Protocol 2: Formulation of Utrectinib-Loaded Liposomes
This protocol provides a general method for preparing Utrectinib-loaded liposomes using the thin-film hydration method.
Materials:
-
Utrectinib
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
DSPE-PEG2000 (for creating "stealth" liposomes)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: Dissolve Utrectinib, phospholipids, cholesterol, and DSPE-PEG2000 in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication (Optional): To reduce the size of the MLVs, the suspension can be sonicated using a bath or probe sonicator.
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.
-
Purification: Remove any unencapsulated Utrectinib by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization:
-
Size and Zeta Potential: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated Utrectinib using a suitable analytical method after disrupting the liposomes with a detergent or solvent. Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.
-
In Vitro Release: Perform an in vitro release study using a dialysis method to determine the drug release profile from the liposomes.
-
Visualizations
Signaling Pathway of Utrectinib
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 3. Entrectinib - Wikipedia [en.wikipedia.org]
- 4. proventainternational.com [proventainternational.com]
- 5. primescholars.com [primescholars.com]
- 6. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanomedicine of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. iris.univr.it [iris.univr.it]
- 12. Tyrosine kinase inhibitor prodrug-loaded liposomes for controlled release at tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood-brain barrier modeling: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utrectinib Stability and Handling
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Entrectinib?
A: Based on stress degradation studies, Entrectinib is stable under solid-state photolytic and thermal conditions[1]. For long-term storage, it is advisable to store the solid compound in a cool, dark, and dry place. Solutions of Entrectinib are more labile and should be prepared fresh whenever possible.
Q2: To which conditions is Entrectinib most unstable?
A: Entrectinib in solution is particularly susceptible to degradation under alkaline, oxidative (hydrogen peroxide), and photoneutral conditions[1]. Exposure to these conditions should be minimized during experiments.
Q3: Are there any known degradation products of Entrectinib?
A: Yes, stress testing has identified a total of sixteen degradation products[1]. The formation of these degradants is prominent under alkaline, oxidative, and photoneutral solution conditions. It is important to be aware of these potential impurities in your experimental samples.
Q4: What analytical methods are suitable for assessing Entrectinib stability?
A: A reliable method for assessing Entrectinib stability is High-Performance Liquid Chromatography (HPLC)[1]. A C8 column with a gradient elution using acetonitrile and 10 mM ammonium acetate as the mobile phase has been successfully used. Characterization of degradation products can be achieved using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of an Entrectinib sample.
-
Potential Cause 1: Sample Degradation. Your sample may have degraded due to improper handling or storage.
-
Solution: Review your experimental protocol to ensure Entrectinib was not exposed to alkaline conditions, strong oxidizing agents (like hydrogen peroxide), or prolonged light[1]. Prepare fresh solutions for your experiments and store stock solutions appropriately.
-
-
Potential Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent, buffer, or container.
-
Solution: Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. Run a blank (solvent without the drug) to check for background contamination.
-
Issue: My experimental results are inconsistent when using Entrectinib.
-
Potential Cause: Inconsistent Sample Preparation. Variability in sample preparation can lead to inconsistent results.
-
Solution: Standardize your sample preparation protocol. Ensure consistent solvent volumes, concentrations, and incubation times. Prepare a fresh stock solution for each set of experiments to minimize variability from solution degradation over time.
-
Stability of Entrectinib Under Stress Conditions
The following table summarizes the stability of Entrectinib under various stress conditions as determined by stress degradation studies[1].
| Stress Condition | State | Stability Outcome |
| Hydrolytic | ||
| Acidic | Solution | Stable |
| Alkaline | Solution | Labile (Degradation observed) |
| Neutral | Solution | Labile under photoneutral conditions |
| Oxidative | ||
| Hydrogen Peroxide (H₂O₂) | Solution | Labile (Degradation observed) |
| Photolytic | ||
| Solid State | Solid | Stable |
| Neutral Solution | Solution | Labile |
| Thermal | Solid | Stable |
Experimental Protocols
Stress Degradation Study of Entrectinib
This protocol provides a general framework for assessing the stability of Entrectinib under various stress conditions, based on published methodologies[1].
-
Preparation of Stock Solution: Prepare a stock solution of Entrectinib in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add a specific concentration of a strong acid (e.g., 1 M HCl) to the drug solution and incubate at a controlled temperature.
-
Alkaline Hydrolysis: Add a specific concentration of a strong base (e.g., 0.1 M NaOH) to the drug solution and incubate at a controlled temperature.
-
Neutral Hydrolysis: Mix the drug solution with water and incubate at a controlled temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 30% H₂O₂) to the drug solution and keep it at room temperature.
-
Photolytic Degradation: Expose the drug solution to a light source (e.g., UV or fluorescent lamp) for a defined period.
-
Thermal Degradation: Expose the solid drug to a high temperature in a controlled oven.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute the samples to an appropriate concentration.
-
Analyze the samples using a validated HPLC method to determine the extent of degradation and identify any degradation products.
-
HPLC Method for Entrectinib Analysis
-
Column: C8 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 10 mM ammonium acetate.
-
Detection: UV detector at a suitable wavelength.
Visual Guides
Caption: A generalized workflow for conducting stress testing on Entrectinib.
References
Technical Support Center: Overcoming Ulixertinib Resistance with MEK Inhibitor Combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating MEK inhibitor combinations to overcome resistance to the ERK1/2 inhibitor, Ulixertinib.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Ulixertinib?
Acquired resistance to Ulixertinib, an ERK1/2 inhibitor, primarily involves the reactivation of the MAPK pathway or the activation of alternative survival pathways. Key mechanisms include:
-
Reactivation of the MAPK Pathway: This can occur through various alterations upstream of ERK, such as mutations in MEK1/2 that prevent drug binding or amplification of BRAF or KRAS.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling cascades that promote survival and proliferation, thereby circumventing the effects of ERK1/2 inhibition. Commonly implicated pathways include:
-
PI3K/AKT/mTOR Pathway: Upregulation of this pathway can provide an alternative route for cell growth and survival.
-
HER2/ErbB2 Signaling: Increased activity of the HER2 receptor tyrosine kinase has been observed in Ulixertinib-resistant models.[3]
-
JAK/STAT Pathway: Activation of this pathway can also contribute to resistance.
-
Focal Adhesion Kinase (FAK) Signaling: Enhanced FAK signaling has been identified as a potential resistance mechanism.
-
-
Induction of Autophagy: Increased autophagy can serve as a survival mechanism for cancer cells under the stress of MAPK pathway inhibition.[4]
Q2: What are the most promising MEK inhibitor combinations to overcome Ulixertinib resistance?
Several combination strategies targeting the identified resistance mechanisms have shown promise in preclinical studies. These include combining Ulixertinib with inhibitors of:
-
BRAF and/or MEK: In tumors with BRAF or RAS mutations, dual blockade of the MAPK pathway at different nodes can be more effective and may prevent or delay the emergence of resistance.[5][6][7]
-
CDK4/6: Cyclin-dependent kinases 4 and 6 are key regulators of the cell cycle downstream of the MAPK pathway. Co-inhibition of ERK and CDK4/6 has demonstrated synergistic effects in preclinical models.
-
HER2/ErbB2: For tumors with HER2-driven resistance, the combination of Ulixertinib with a HER2 inhibitor can restore sensitivity.
-
FAK: Targeting FAK in combination with Ulixertinib is a rational approach to counteract this resistance mechanism.
-
Autophagy: Inhibiting autophagy with agents like hydroxychloroquine can enhance the efficacy of Ulixertinib.[4][8]
Q3: How do I design an experiment to test for synergy between Ulixertinib and a MEK inhibitor?
A common approach is to use a dose-response matrix, testing various concentrations of both drugs alone and in combination. This allows for the calculation of a synergy score, such as the Combination Index (CI) or Bliss independence score.
-
Combination Index (CI): A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Bliss Independence: This model compares the observed combination effect to the expected effect if the two drugs act independently.
It is crucial to include appropriate controls, such as vehicle-treated cells and cells treated with each drug individually across a range of concentrations.
II. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with MEK inhibitor combinations to overcome Ulixertinib resistance.
Guide 1: Inconsistent or Non-reproducible Cell Viability Assay Results
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity.- Use calibrated multichannel pipettes and reverse pipetting for viscous solutions. |
| IC50 values differ significantly between experiments | - Variation in cell passage number- Changes in media or serum batches- Inconsistent incubation times | - Use cells within a consistent and narrow passage range.- Test new batches of media and serum before use in critical experiments.- Standardize all incubation times precisely. |
| Unexpected drug potency (IC50 too high or too low) | - Incorrect drug concentration- Drug degradation | - Verify the stock concentration of your inhibitors.- Prepare fresh drug dilutions for each experiment.- Store drug stocks according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
| "Bell-shaped" dose-response curve | - Off-target effects at high concentrations- Drug precipitation at high concentrations | - Test a wider range of lower concentrations to accurately determine the IC50.- Visually inspect the wells for any signs of drug precipitation. If observed, consider using a different solvent or lower concentrations. |
Guide 2: Difficulty in Detecting Changes in MAPK Pathway Phosphorylation by Western Blot
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated proteins (e.g., p-MEK, p-ERK) | - Inefficient protein extraction- Phosphatase activity during sample preparation- Low antibody affinity or incorrect antibody dilution | - Use lysis buffers containing phosphatase inhibitors.- Keep samples on ice at all times during preparation.- Optimize the primary antibody concentration and ensure it is validated for the target species.- Use a positive control (e.g., cells stimulated with a growth factor) to confirm the antibody is working. |
| High background signal | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Inconsistent loading between lanes | - Inaccurate protein quantification- Pipetting errors during loading | - Use a reliable protein quantification method (e.g., BCA assay).- Carefully load equal amounts of protein in each lane.- Always normalize to a loading control (e.g., GAPDH, β-actin, or total protein stain). |
| Phospho-protein levels do not decrease as expected with inhibitor treatment | - Drug is not active- Cells are resistant to the drug- Incorrect timing of sample collection | - Confirm drug activity with a positive control cell line.- Consider the possibility of intrinsic or acquired resistance in your cell model.- Perform a time-course experiment to determine the optimal time point for observing maximal inhibition. |
III. Quantitative Data Summary
The following tables summarize preclinical data for various MEK inhibitor combinations with Ulixertinib.
Table 1: In Vitro Synergy of Ulixertinib in Combination with Other MAPK Pathway Inhibitors
| Cell Line | Cancer Type | Combination | Observed Effect | Reference |
| A375 | Melanoma (BRAF V600E) | Ulixertinib + Dabrafenib (BRAFi) | Modest synergy | [7] |
| G-361 | Melanoma (BRAF V600E) | Ulixertinib + Vemurafenib (BRAFi) | Modest synergy | [7] |
| HT29 | Colorectal (BRAF V600E) | Ulixertinib + Encorafenib (BRAFi) + Cetuximab (EGFRi) | Tumor regression (-3% TV change from baseline) | [9] |
| Pediatric Low-Grade Glioma Models | Glioma (BRAF V600E) | Ulixertinib + Trametinib/Binimetinib (MEKi) | Synergy/Additivity | [10] |
Table 2: In Vivo Efficacy of Ulixertinib Combinations
| Xenograft Model | Cancer Type | Combination | Tumor Growth Inhibition (TGI) | Reference |
| A375 | Melanoma (BRAF V600E) | Ulixertinib (100 mg/kg) + Dabrafenib | Superior efficacy to single agents | [7] |
| HT29 | Colorectal (BRAF V600E) | Ulixertinib (75 mpk) + Encorafenib + Cetuximab | Tumor regression (-3% TV change from baseline) | [9] |
| RAS-mutant Xenografts | Various | Ulixertinib + Palbociclib (CDK4/6i) | 75% - 90% TGI | [11] |
| MIA Paca-2 | Pancreatic | Ulixertinib + GDC-0941 (PI3Ki) | Significantly more effective than single agents | [12] |
IV. Experimental Protocols
Protocol 1: Cell Viability (MTS/CellTiter-Glo) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of Ulixertinib and the combination drug. Include single-agent and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or CellTiter-Glo reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Measure absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values and synergy scores.
Protocol 2: Western Blotting for MAPK Pathway Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of MEK, ERK, and other relevant pathway proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 3: RNA-Sequencing for Resistance Mechanism Discovery
-
RNA Extraction: Isolate high-quality total RNA from Ulixertinib-sensitive and -resistant cell lines.
-
Library Preparation: Prepare sequencing libraries from the RNA samples according to the manufacturer's protocol (e.g., TruSeq RNA Library Prep Kit).
-
Sequencing: Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes and pathways that are altered in the resistant cells.
-
V. Visualizations
Caption: MAPK signaling pathway and mechanisms of resistance to Ulixertinib.
Caption: Experimental workflow for testing MEK inhibitor combinations.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. biomed-valley.com [biomed-valley.com]
- 10. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomed-valley.com [biomed-valley.com]
- 12. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Entrectinib Efficacy in Refractory Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entrectinib, particularly in the context of refractory tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Entrectinib?
Entrectinib is a potent, orally available inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK.[1][2] In cancer cells driven by fusions or rearrangements of the genes encoding these kinases (NTRK1/2/3, ROS1, and ALK), Entrectinib blocks their kinase activity.[1][2] This inhibition disrupts downstream signaling pathways, such as the MAPK, PI3K/AKT, and PLCγ pathways, leading to the suppression of cell proliferation and the induction of apoptosis.[3]
Q2: We are observing the development of resistance to Entrectinib in our cancer cell line model. What are the common mechanisms of acquired resistance?
Acquired resistance to Entrectinib can occur through two primary mechanisms:
-
On-target resistance involves the development of secondary mutations in the kinase domain of the target protein (e.g., NTRK, ROS1). These mutations can interfere with the binding of Entrectinib to its target. Examples of reported resistance mutations include NTRK1 G595R and G667C, and NTRK3 G623R.[4]
-
Bypass signaling activation occurs when alternative signaling pathways become activated, allowing cancer cells to survive and proliferate despite the continued inhibition of the primary target. A common bypass mechanism is the activation of the RAS/MAPK/ERK pathway, often through the acquisition of mutations such as KRAS G12C.[4] Downregulation of the PTEN tumor suppressor pathway has also been implicated in Entrectinib resistance.[5]
Q3: Our Entrectinib-resistant cells show sustained ERK phosphorylation despite effective ROS1 inhibition. How can we address this?
Sustained ERK activation in the presence of Entrectinib is a strong indicator of bypass signaling through the MAPK pathway.[4] This is often mediated by upstream mutations, such as in KRAS. To overcome this resistance, a combination therapy approach is recommended. The addition of a MEK inhibitor, such as selumetinib, can block the MAPK pathway downstream of RAS, effectively re-sensitizing the resistant cells to Entrectinib.[4]
Troubleshooting Guide
Problem: Decreased sensitivity to Entrectinib in our in vitro or in vivo models after an initial response.
| Possible Cause | Suggested Action |
| Development of on-target resistance mutations | 1. Sequence the kinase domain of the target gene (NTRK1/2/3, ROS1, ALK) in resistant clones to identify secondary mutations. 2. If a known resistance mutation is identified, consider switching to a next-generation TKI that is active against the specific mutation. |
| Activation of bypass signaling pathways | 1. Perform Western blot analysis to assess the phosphorylation status of key signaling proteins, particularly p-ERK and p-AKT, in the presence of Entrectinib. 2. If sustained p-ERK is observed, consider introducing a MEK inhibitor (e.g., selumetinib) in combination with Entrectinib. 3. If p-AKT is elevated, investigate the PI3K/AKT pathway for activating mutations or loss of PTEN. |
| Suboptimal drug concentration | 1. Verify the concentration and stability of the Entrectinib compound being used. 2. Perform a dose-response curve to confirm the IC50 in your sensitive and resistant cell lines. |
Data Presentation
Table 1: In Vitro Potency of Entrectinib Against Wild-Type and Mutated TRK Fusions
| Cell Line (Fusion) | Mutation | Entrectinib IC50 (nmol/L) |
| Ba/F3 (LMNA-TRKA) | Wild-Type | 1.3 |
| Ba/F3 (ETV6-TRKB) | Wild-Type | 0.3 |
| Ba/F3 (ETV6-TRKC) | Wild-Type | 0.4 |
| Ba/F3 (LMNA-TRKA) | G595R | >600 |
| Ba/F3 (ETV6-TRKC) | G623R | >600 |
Data adapted from preclinical studies.[6]
Table 2: Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors (Integrated Analysis of Phase I/II Trials)
| Parameter | Value |
| Number of Patients | 54 |
| Objective Response Rate (ORR) | 57% |
| Duration of Response (DoR) ≥ 6 months | 68% |
| Duration of Response (DoR) ≥ 12 months | 45% |
Data from FDA approval information.[7]
Table 3: Efficacy of Entrectinib in ROS1-Positive Metastatic NSCLC
| Parameter | Value |
| Number of Patients | 51 |
| Objective Response Rate (ORR) | 78% |
| Duration of Response (DoR) ≥ 12 months | 55% |
Data from FDA approval information.[7]
Experimental Protocols
Protocol 1: Establishment of Entrectinib-Resistant Cell Lines
This protocol describes a method for generating Entrectinib-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (e.g., HCC78 for ROS1-fusion positive NSCLC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Entrectinib
-
Cell culture dishes, flasks, and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Culture the parental cell line in complete medium until it reaches approximately 80% confluency.
-
Initial Entrectinib Exposure: Begin by exposing the cells to a low concentration of Entrectinib, typically starting at the IC10-IC20 (the concentration that inhibits 10-20% of cell viability).[8]
-
Incubation and Monitoring: Culture the cells in the presence of Entrectinib. The majority of cells are expected to die. Monitor the culture for the emergence of surviving, proliferating colonies.
-
Subculture and Dose Escalation: Once the surviving cells reach approximately 80% confluency, subculture them. In the new culture, increase the concentration of Entrectinib by 1.5- to 2-fold.[8]
-
Iterative Process: Repeat steps 3 and 4 over several weeks to months. With each passage, the cells will adapt to higher concentrations of the drug.
-
Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of Entrectinib than the parental line, confirm the resistance by performing a cell viability assay (e.g., WST-1 or MTT) to compare the IC50 values of the parental and resistant cell lines. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.[8]
Protocol 2: Western Blotting for Phospho-ERK (p-ERK) Analysis
This protocol outlines the steps for detecting the phosphorylation status of ERK1/2, a key indicator of MAPK pathway activation.
Materials:
-
Sensitive and Entrectinib-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with Entrectinib at the desired concentration and time points. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[9][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Visualizations
Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling pathways.
Caption: KRAS mutation bypasses Entrectinib's ROS1 inhibition, reactivating the MAPK pathway.
Caption: Workflow for developing and characterizing Entrectinib-resistant cell models.
References
- 1. Entrectinib, a new multi-target inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entrectinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Entrectinib Resistance in a Neuroblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC | FDA [fda.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative Guide to Next-Generation Pan-TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly reshaped by the advent of targeted treatments directed at specific molecular drivers of malignancy. Among these, inhibitors of Tropomyosin Receptor Kinases (TRKs) have emerged as a paradigm of tumor-agnostic therapy. Fusions involving the neurotrophic receptor tyrosine kinase genes (NTRK1, NTRK2, and NTRK3) lead to the expression of constitutively active TRK fusion proteins that drive a variety of adult and pediatric cancers.[1] This guide provides a comparative analysis of first and next-generation pan-TRK inhibitors, focusing on their performance, supported by experimental data, to inform preclinical and clinical research.
Introduction to TRK Signaling and Inhibition
The TRK receptors (TrkA, TrkB, and TrkC) are crucial for neuronal development and function.[1] Upon binding their respective neurotrophin ligands, these receptors dimerize and autophosphorylate, activating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell survival, proliferation, and differentiation. In NTRK fusion-positive cancers, the fusion proteins dimerize constitutively, leading to uncontrolled activation of these pathways and oncogenesis.
Pan-TRK inhibitors are small molecules designed to compete with ATP for the kinase binding site, thereby blocking the autophosphorylation and subsequent downstream signaling of all three TRK proteins. The first-generation inhibitors, larotrectinib and entrectinib, demonstrated remarkable efficacy, leading to tumor-agnostic approvals. However, the emergence of acquired resistance, primarily through mutations in the TRK kinase domain, has necessitated the development of next-generation inhibitors.
First-Generation Pan-TRK Inhibitors: Larotrectinib and Entrectinib
Larotrectinib is a highly selective inhibitor of TRKA, TRKB, and TRKC.[2] Entrectinib is also a potent pan-TRK inhibitor but possesses additional activity against ROS1 and ALK kinases.[3][4] Both drugs have shown significant clinical benefit in patients with NTRK fusion-positive solid tumors.
Next-Generation Pan-TRK Inhibitors: Repotrectinib and Selitrectinib
To address acquired resistance to first-generation inhibitors, next-generation compounds like repotrectinib and selitrectinib were developed.[1] These inhibitors feature a compact macrocyclic structure designed to overcome the steric hindrance caused by resistance mutations within the TRK kinase domain, particularly solvent-front mutations.[3]
Comparative Performance Data
The following tables summarize the in vitro potency and clinical efficacy of first and next-generation pan-TRK inhibitors.
Table 1: In Vitro Potency (IC50) of Pan-TRK Inhibitors
| Inhibitor | Target | Wild-Type IC50 (nM) | G595R (Solvent-Front) IC50 (nM) | F589L (Gatekeeper) IC50 (nM) |
| Larotrectinib | TrkA | 5-11[5] | >600 | 4330[6] |
| TrkB | 5-11[5] | - | - | |
| TrkC | 5-11[5] | - | - | |
| Entrectinib | TrkA | 1-1.7[4][7][8] | >1000[9] | - |
| TrkB | 0.1-3[4][7][8] | - | - | |
| TrkC | 0.1-5[4][7][8] | - | - | |
| Repotrectinib | TrkA | <0.2-0.83[2][10] | 0.4[11] | <0.2[6] |
| TrkB | 0.05[10] | 0.6[11] | - | |
| TrkC | <0.2-0.1[2][10] | 0.2[11] | <0.2[6] | |
| Selitrectinib | TrkA | 0.6 | 2.0[11] | 52[6] |
| TrkB | - | - | - | |
| TrkC | <2.5[12] | 2.5[11] | - |
Note: IC50 values can vary between different assay formats and experimental conditions. Data is compiled from multiple sources for comparison.
Table 2: Clinical Efficacy in NTRK Fusion-Positive Solid Tumors
| Inhibitor | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) |
| Larotrectinib | TKI-Naïve | 75-79%[13][14][15] | 36.8 months (PFS)[16] |
| Entrectinib | TKI-Naïve | 57%[14] | 20.0 months[17] |
| Repotrectinib | TKI-Naïve | 58%[18][19] | Not Estimable[19] |
| TKI-Pretreated | 50%[18][19] | 9.8 months[19] | |
| Selitrectinib | TKI-Pretreated | 50% (preliminary)[1] | - |
PFS: Progression-Free Survival. Data for selitrectinib is from a preliminary report and may be subject to change.
Mechanisms of Resistance
Acquired resistance to first-generation TRK inhibitors is a significant clinical challenge. The most common on-target mechanisms involve mutations in the NTRK kinase domain that interfere with drug binding. These are categorized as:
-
Solvent-front mutations (e.g., NTRK1 G595R, NTRK3 G623R): These mutations introduce bulky amino acid residues that sterically hinder the binding of larger, first-generation inhibitors.
-
Gatekeeper mutations (e.g., NTRK1 F589L): These mutations are located at the entrance of the ATP-binding pocket and can affect drug binding.
-
xDFG motif substitutions : These mutations can alter the conformation of the kinase activation loop.[1]
Off-target resistance mechanisms involve the activation of bypass signaling pathways, such as through mutations in KRAS, BRAF, or MET.
Next-generation inhibitors like repotrectinib and selitrectinib are specifically designed with a more compact, rigid macrocyclic structure to fit into the ATP-binding pocket despite the presence of bulky solvent-front or gatekeeper mutations, thus overcoming this common resistance mechanism.[3][6]
Experimental Methodologies
The evaluation of pan-TRK inhibitors involves a series of standardized preclinical assays to determine their potency, selectivity, and efficacy.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified TRK kinase domain.
-
Protocol Outline:
-
Recombinant TRKA, TRKB, or TRKC kinase domain is incubated with a specific substrate (e.g., a synthetic polypeptide like poly[Glu,Tyr]4:1) and ATP.[1]
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
Kinase activity is determined by measuring the amount of phosphorylated substrate. This can be quantified using various methods:
-
Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-Based Assays (e.g., HTRF, LanthaScreen): These assays use fluorescence resonance energy transfer (FRET) between a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor® 647-labeled tracer that binds to the kinase.[1] Inhibition is detected by a loss of FRET.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is converted to a luminescent signal.[2][4]
-
-
The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated.
-
Cellular Assays
Cellular assays assess the effect of the inhibitor on TRK signaling and cell viability in a more biologically relevant context.
-
Cellular TRK Phosphorylation Assay (Western Blot):
-
Cancer cell lines harboring an NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) are treated with varying concentrations of the TRK inhibitor.[1]
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of TRK (p-TRK).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The blot is often stripped and reprobed for total TRK as a loading control.[7]
-
-
Cell Viability/Proliferation Assays:
-
NTRK fusion-positive cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of inhibitor concentrations for a set period (e.g., 72 hours).[1]
-
Cell viability is measured using various reagents:
-
Tetrazolium Salts (e.g., MTT, MTS): These compounds are reduced by metabolically active cells to a colored formazan product, which is measured by absorbance.[10]
-
Resazurin: This blue dye is reduced by viable cells to the fluorescent pink resorufin.
-
ATP-based Luminescence (e.g., CellTiter-Glo®): This assay measures the amount of ATP present, which correlates with the number of viable cells.[16]
-
-
The inhibitor concentration that reduces cell viability by 50% (GI50 or IC50) is determined.
-
In Vivo Xenograft Models
These models evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Protocol Outline:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically implanted with NTRK fusion-positive cancer cells or patient-derived xenograft (PDX) tissue.[12]
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
The TRK inhibitor is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-TRK) to confirm target engagement.
-
Efficacy is assessed by comparing tumor growth inhibition in the treated group versus the control group.
-
Visualizing Pathways and Workflows
TRK Signaling Pathway
Caption: Canonical TRK signaling pathway and point of inhibition.
Preclinical Evaluation Workflow for TRK Inhibitors
Caption: General workflow for preclinical evaluation of TRK inhibitors.
Conclusion
The development of pan-TRK inhibitors represents a significant advancement in precision oncology. First-generation agents like larotrectinib and entrectinib have established the clinical utility of targeting NTRK fusions. The emergence of predictable resistance mechanisms has driven the rapid development of next-generation inhibitors, such as repotrectinib and selitrectinib, which demonstrate potent activity against common resistance mutations. The continued investigation into these agents and the mechanisms of resistance will be crucial for optimizing treatment strategies and improving outcomes for patients with NTRK fusion-positive cancers. This guide provides a framework for comparing these agents and understanding the experimental basis for their evaluation, serving as a valuable resource for the scientific community.
References
- 1. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Trk tyrosine kinase inhibitor CEP-701 (KT-5555) exhibits significant antitumor efficacy in preclinical xenograft models of human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Repotrectinib's Efficacy in Tyrosine Kinase Inhibitor-Resistant Tumors
Introduction
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other solid tumors driven by specific genetic alterations, such as fusions in the anaplastic lymphoma kinase (ALK), ROS1, and neurotrophic tyrosine receptor kinase (NTRK) genes. However, the long-term efficacy of these targeted therapies is often limited by the development of acquired resistance. Resistance mechanisms can be broadly categorized into two main types: on-target secondary mutations in the kinase domain, which prevent TKI binding, and the activation of alternative or "bypass" signaling pathways that circumvent the inhibited oncogene.[1][2]
Among the most challenging on-target resistance mechanisms are solvent-front mutations, such as ALK G1202R and ROS1 G2032R.[3][4] These mutations create steric hindrance within the ATP-binding pocket of the kinase, reducing the binding affinity of many first- and second-generation TKIs. Repotrectinib (formerly TPX-0005) is a next-generation, macrocyclic TKI specifically designed to overcome these resistance mechanisms.[3][5] Its compact structure allows it to bind potently to both wild-type and mutated ALK, ROS1, and TRK kinases, including those with solvent-front mutations.[3][6]
This guide provides a comparative overview of Repotrectinib's performance against other TKIs in resistant tumor models, supported by preclinical and clinical data.
Comparative Efficacy of Repotrectinib
In Vitro Kinase and Cellular Activity
Repotrectinib has demonstrated potent inhibitory activity against wild-type and a wide range of mutated kinases in both biochemical and cell-based assays. Its efficacy is particularly notable against clinically significant solvent-front mutations that confer resistance to other TKIs.
| Target | Repotrectinib IC₅₀ (nM) | Lorlatinib IC₅₀ (nM) | Crizotinib IC₅₀ (nM) | Entrectinib IC₅₀ (nM) |
| ROS1 (Wild-Type) | 0.07 | 1.0 | 12.0 | 0.2 |
| ROS1 G2032R | 3.3 | 160.7 | >1000 | >1000 |
| ALK (Wild-Type) | 4.5 | 1.0 | 3.0 | 1.9 |
| ALK G1202R | 1.9 | 15.0 | >1000 | >1000 |
| TRKA (Wild-Type) | 0.3 | N/A | N/A | 1.2 |
| TRKA G595R | 1.9 | N/A | N/A | >1000 |
| Data compiled from preclinical studies. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity or cell growth. N/A indicates data not readily available in the searched sources. |
In Vivo Efficacy in TKI-Resistant Xenograft Models
Preclinical studies using patient-derived xenograft (PDX) models, which closely mimic the complexity of human tumors, have validated the in vitro findings.[7][8][9] Repotrectinib has shown significant antitumor activity in models harboring TKI-resistant mutations.
| Tumor Model | Key Mutation(s) | Treatment(s) | Outcome | Reference |
| ROS1+ NSCLC PDX | CD74-ROS1 (TKI-naïve) | Repotrectinib, Lorlatinib, Crizotinib, Entrectinib | Repotrectinib induced marked tumor regression and delayed tumor re-emergence after drug withdrawal compared to other TKIs. | [10] |
| ROS1+ NSCLC PDX | CD74-ROS1 G2032R | Repotrectinib, Lorlatinib, Cabozantinib | Repotrectinib showed potent in vivo activity, with tumor response maintained for over 120 days post-drug withdrawal, outperforming Lorlatinib and Cabozantinib in durability. | [5][10] |
| TRKA Fusion Xenograft | LMNA-NTRK1 G595R | Repotrectinib | Repotrectinib caused significant tumor regression. | [11] |
| ALK Fusion Xenograft | EML4-ALK G1202R | Repotrectinib | Repotrectinib has shown potent activity against ALK solvent-front mutations in preclinical models. | [2][3] |
Clinical Efficacy in TKI-Pretreated Patients
The TRIDENT-1 phase 1/2 clinical trial has provided robust evidence of Repotrectinib's efficacy in patients with ROS1+ NSCLC who have progressed on prior TKI therapies.[12][13]
| Patient Population (ROS1+ NSCLC) | Metric | Repotrectinib | Historical Control: Other TKIs |
| TKI-Naïve (n=71) | Objective Response Rate (ORR) | 79% | Crizotinib: ~72%, Entrectinib: ~77% |
| Median Duration of Response (DoR) | 34.1 months | Crizotinib: 24.7 months, Entrectinib: 20.5 months[6] | |
| Median Progression-Free Survival (PFS) | 35.7 months | Crizotinib: 19.3 months, Entrectinib: 15.7 months[6] | |
| Pretreated with 1 TKI (n=56) | Objective Response Rate (ORR) | 38% | Limited activity with approved TKIs. |
| Known ROS1 G2032R Mutation (n=17) | Objective Response Rate (ORR) | 59% | Crizotinib, Entrectinib, and Lorlatinib have not shown substantial activity.[12] |
| Data from the TRIDENT-1 study and historical data from other clinical trials.[6][13] |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to validate the efficacy of novel TKIs like Repotrectinib.
1. In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Objective: To determine the IC₅₀ value of Repotrectinib and other TKIs against wild-type and mutant ALK, ROS1, and TRK kinases.
-
Materials: Recombinant human kinase enzymes (e.g., ALK, ALK G1202R), biotinylated peptide substrate, ATP, [γ-³²P]-ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), and test compounds (Repotrectinib, etc.).
-
Procedure:
-
The recombinant kinase is mixed with the test compound at various concentrations in the kinase reaction buffer.
-
The kinase reaction is initiated by adding a mixture of non-radioactive ATP and [γ-³²P]-ATP, along with the peptide substrate.[14]
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).[15]
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate, which captures the biotinylated substrate.
-
Unbound ATP is washed away.
-
The amount of radioactive phosphate incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.
-
2. Cell Viability Assay
This assay assesses the effect of a TKI on the proliferation and survival of cancer cells. The MTT assay is a common colorimetric method.
-
Objective: To evaluate the anti-proliferative activity of Repotrectinib and other TKIs on cancer cell lines expressing specific ALK, ROS1, or TRK fusions and resistance mutations.
-
Materials: TKI-sensitive and resistant cancer cell lines, cell culture medium, 96-well plates, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with no drug is included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[16]
-
After a few hours of incubation, a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.[16]
-
Cell viability is calculated as a percentage relative to the untreated control cells, and IC₅₀ values are determined from dose-response curves.
-
3. In Vivo Patient-Derived Xenograft (PDX) Model
PDX models involve implanting tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant system to test drug efficacy.[7][8][9]
-
Objective: To assess the in vivo anti-tumor efficacy of Repotrectinib in a model that recapitulates the heterogeneity and resistance profile of a patient's tumor.
-
Materials: Immunodeficient mice (e.g., NOD-SCID or SCID), patient tumor tissue (e.g., from a biopsy of a TKI-resistant tumor), surgical tools, test compounds formulated for oral gavage, and calipers for tumor measurement.
-
Procedure:
-
Small fragments of fresh patient tumor tissue are surgically implanted subcutaneously into the flank of immunodeficient mice.
-
Tumors are allowed to grow until they reach a palpable volume (e.g., 150-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, Repotrectinib, comparator TKI).
-
Drugs are administered daily via oral gavage at predetermined doses.
-
Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., using the formula: (Length x Width²)/2).
-
The body weight of the mice is monitored as an indicator of toxicity.
-
The study continues until tumors in the control group reach a predetermined endpoint size.
-
Efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups. In some cases, tumor regression is observed.
-
Visualizations
Signaling Pathway and TKI Resistance
Caption: TKI signaling, inhibition, and resistance mechanisms.
Preclinical Validation Workflow for a Next-Generation TKI
Caption: Workflow for preclinical to clinical validation.
References
- 1. [PDF] Repotrectinib Exhibits Potent Antitumor Activity in Treatment-Naïve and Solvent-Front–Mutant ROS1-Rearranged Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 2. A computational examination of the therapeutic advantages of fourth-generation ALK inhibitors TPX-0131 and repotrectinib over third-generation lorlatinib for NSCLC with ALK F1174C/L/V mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. snconnect.survivornet.com [snconnect.survivornet.com]
- 5. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. escholarship.org [escholarship.org]
- 13. Repotrectinib in ROS1 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of Next-Generation TRK Inhibitors in Tumors with Solvent Front Mutations: A Comparative Guide
A Note on Terminology: The term "Utrectinib" does not correspond to any known Tropomyosin Receptor Kinase (TRK) inhibitor in publicly available data. It is presumed to be a typographical error. This guide will focus on the efficacy of well-documented next-generation TRK inhibitors, such as repotrectinib and selitrectinib , in tumors harboring solvent front mutations, a common mechanism of resistance to first-generation agents like larotrectinib and entrectinib.
Introduction
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. First-generation TRK inhibitors, larotrectinib and entrectinib, have demonstrated remarkable efficacy in this patient population.[1] However, a significant portion of patients eventually develop resistance, limiting the long-term benefit of these therapies.[2]
One of the most prevalent mechanisms of acquired resistance is the emergence of mutations in the NTRK kinase domain, particularly at the solvent front.[3][4] These mutations, such as NTRK1 G595R and NTRK3 G623R, cause steric hindrance that prevents the binding of first-generation inhibitors. To address this clinical challenge, next-generation TRK inhibitors with distinct structural properties have been developed to maintain activity against these resistant mutations.[5] This guide provides a comparative analysis of the efficacy of these next-generation inhibitors against tumors with solvent front mutations, supported by preclinical and clinical data.
Data Presentation: Comparative Efficacy of TRK Inhibitors
The following tables summarize the in vitro potency and clinical activity of first and next-generation TRK inhibitors against wild-type and solvent front mutant NTRK fusions.
Table 1: In Vitro Efficacy (IC50, nM) in Ba/F3 Cell Proliferation Assays
| Fusion Protein (Mutation) | Larotrectinib | Entrectinib | Selitrectinib (LOXO-195) | Repotrectinib |
| LMNA-TRKA (Wild-Type) | 23.5 - 49.4 | 0.3 - 1.3 | 1.8 - 3.9 | <0.2 |
| LMNA-TRKA (G595R - Solvent Front) | >600 | >400-fold increase | 13.1 | 0.1 - 0.4 |
| ETV6-TRKB (Wild-Type) | - | - | 1.0 | <0.1 |
| ETV6-TRKB (G639R - Solvent Front) | - | - | 28.4 | 3.2 |
| ETV6-TRKC (Wild-Type) | - | - | 1.7 | <0.1 |
| ETV6-TRKC (G623R - Solvent Front) | 6,940 | - | 24.6 - 27 | 0.2 - 2 |
| ETV6-TRKC (G623E - Solvent Front) | - | - | 49.6 | 0.9 - 1.4 |
Data compiled from multiple preclinical studies.[2][3][4][6][7] Note: IC50 values represent the concentration of the drug required to inhibit cell proliferation by 50%. Lower values indicate higher potency.
Table 2: Clinical Activity of Next-Generation TRK Inhibitors in Patients with Acquired Resistance
| Inhibitor | Clinical Trial | Patient Population | Overall Response Rate (ORR) |
| Selitrectinib | Phase 1/2 (NCT03215511) | TRK fusion-positive patients with prior TRK inhibitor therapy | 34% (all patients), 45% (with NTRK kinase domain mutations) |
| Repotrectinib | TRIDENT-1 (Phase 1/2) (NCT03093116) | TRK inhibitor-pretreated patients | ~45% |
Data from clinical trial reports.[8] The patient populations in these trials predominantly had resistance mutations, including those at the solvent front.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TRK inhibitors are outlined below.
Ba/F3 Cell Proliferation Assay
This assay is a standard method to determine the in vitro potency of kinase inhibitors.
Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[9][10] When these cells are engineered to express an oncogenic fusion kinase, such as ETV6-NTRK3, they become IL-3 independent, and their proliferation is now driven by the activity of the fusion protein.[9] The ability of a TRK inhibitor to suppress the growth of these engineered cells is a measure of its potency against the specific TRK fusion.
Detailed Methodology:
-
Cell Line Generation: Ba/F3 cells are transduced with a lentiviral or retroviral vector encoding the wild-type or mutant NTRK fusion protein of interest. Stable cell lines are selected and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, without IL-3.
-
Assay Setup: Cells are seeded in 96- or 384-well plates at a density of approximately 5,000-10,000 cells per well.
-
Compound Treatment: The TRK inhibitors are serially diluted to a range of concentrations and added to the cells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: The luminescence data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.
In Vivo Xenograft Models
Xenograft models are used to evaluate the anti-tumor efficacy of TRK inhibitors in a living organism.
Principle: Human or murine cancer cells expressing an NTRK fusion are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the TRK inhibitor, and tumor growth is monitored over time.
Detailed Methodology:
-
Cell Implantation: Approximately 5-10 million cells (e.g., NIH3T3 or Ba/F3 cells engineered to express an NTRK fusion) suspended in a solution like Matrigel are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and vehicle control groups. The TRK inhibitor is administered orally (by gavage) or via another appropriate route, typically once or twice daily, for a specified period (e.g., 14-28 days).
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Tumor volumes in the treated groups are compared to the vehicle control group. Other endpoints may include body weight (as a measure of toxicity) and survival.[5][11]
-
Pharmacodynamic Analysis: In some studies, tumors may be harvested after treatment to assess the inhibition of TRK signaling pathways (e.g., by Western blot for phosphorylated TRK and downstream proteins like ERK).[12]
Mandatory Visualizations
NTRK Signaling Pathway
References
- 1. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ba/F3 Cells [cytion.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Selective NTRK Inhibitors: Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly advanced by the development of targeted inhibitors against specific oncogenic drivers. Among these, inhibitors of Tropomyosin Receptor Kinase (TRK) have emerged as a paradigm of tumor-agnostic therapy, demonstrating remarkable efficacy in patients with cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a detailed comparison of four key selective NTRK inhibitors: the first-generation agents Larotrectinib and Entrectinib, and the second-generation inhibitors Selitrectinib and Repotrectinib, which were designed to address acquired resistance.
Introduction to NTRK Fusions and TRK Signaling
NTRK gene fusions are chromosomal abnormalities that lead to the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and tumor growth.[1] There are three NTRK genes (NTRK1, NTRK2, and NTRK3) encoding for three TRK proteins (TRKA, TRKB, and TRKC), respectively.
First-Generation Selective NTRK Inhibitors
Larotrectinib and Entrectinib were the first-in-class selective TRK inhibitors to receive regulatory approval, demonstrating broad efficacy across a wide range of tumor types with NTRK fusions.
Larotrectinib
Larotrectinib is a highly selective inhibitor of all three TRK proteins.[2][3] Its high specificity for TRK kinases is a key feature, with more than 100-fold selectivity against other kinases.[4]
Entrectinib
Entrectinib is a multi-kinase inhibitor that targets TRKA/B/C, as well as ROS1 and ALK kinases.[4][5] This broader activity profile makes it a therapeutic option for tumors driven by fusions in any of these three genes.
Second-Generation Selective NTRK Inhibitors
The clinical success of first-generation inhibitors has been tempered by the emergence of acquired resistance, often mediated by mutations in the TRK kinase domain. Second-generation inhibitors, Selitrectinib and Repotrectinib, were specifically designed to overcome these resistance mechanisms.
Selitrectinib (LOXO-195)
Selitrectinib is a next-generation TRK inhibitor developed to be active against common on-target resistance mutations that emerge during treatment with first-generation inhibitors.[6]
Repotrectinib (TPX-0005)
Repotrectinib is another next-generation inhibitor with a compact macrocyclic structure designed to potently inhibit wild-type TRKs and overcome a wide range of resistance mutations.[7] It has also demonstrated activity against ROS1 and ALK.[8] Repotrectinib received accelerated FDA approval for the treatment of adult and pediatric patients aged 12 years and older with solid tumors that have an NTRK gene fusion.[9][10]
Data Presentation
Table 1: Biochemical Potency of Selective NTRK Inhibitors
| Inhibitor | Target | IC50 (nM) | Other Key Targets (IC50, nM) |
| Larotrectinib | TRKA | 6.5[2] | Highly selective for TRK[4] |
| TRKB | 8.1[2] | ||
| TRKC | 10.6[2] | ||
| Entrectinib | TRKA | 1[11] | ROS1 (7)[11] |
| TRKB | 3[11] | ALK (12)[11] | |
| TRKC | 5[11] | ||
| Selitrectinib | TRKA (Wild-Type) | 1.8-3.9[7] | - |
| TRKA G595R (Solvent Front) | 2.0-2.3[4] | ||
| TRKA F589L (Gatekeeper) | 2.0-2.3[4] | ||
| Repotrectinib | TRKA (Wild-Type) | <0.2[7] | ROS1, ALK[8] |
| TRKA G595R (Solvent Front) | 2.7-4.5[4] | ||
| TRKA F589L (Gatekeeper) | <0.2[4] | ||
| TRKC G623R (Solvent Front) | 2[12] | ||
| TRKC F617I (Gatekeeper) | <0.2[12] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays.
Table 2: Clinical Efficacy of Selective NTRK Inhibitors in NTRK Fusion-Positive Cancers
| Inhibitor | Clinical Trial(s) | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Larotrectinib | Pooled analysis (NCT02576431, NCT02122913, NCT02637687) | 57% (adults)[13] | 43.3 months (adults)[13] | 24.6 months (adults)[13] |
| Entrectinib | Integrated analysis (ALKA-372-001, STARTRK-1, STARTRK-2) | 61.2%[1][14] | 20.0 months[1][14] | 13.8 months[1][14] |
| Selitrectinib | Phase 1/2 | Data from ongoing trials[15][16] | Data from ongoing trials[15][16] | Data from ongoing trials[15][16] |
| Repotrectinib | TRIDENT-1 (TKI-naïve) | 58%[9][17] | Not Estimable[9][17] | Not Reported |
| TRIDENT-1 (TKI-pretreated) | 50%[9][17] | 9.9 months[9][17] | Not Reported |
Experimental Protocols
Detailed experimental protocols for kinase inhibition and cell proliferation assays are often proprietary. However, the general methodologies employed in the characterization of these inhibitors are described in the scientific literature.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. A typical protocol involves:
-
Reagents : Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test inhibitor at various concentrations.
-
Procedure : The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection : The extent of substrate phosphorylation is measured. This is often done using methods like radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
Data Analysis : The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
Cell-based assays are crucial for evaluating the effect of an inhibitor on the proliferation of cancer cells harboring the target genetic alteration. A common method is the BrdU or MTT assay:
-
Cell Culture : Cancer cell lines with known NTRK fusions (e.g., KM12 cells with a TPM3-NTRK1 fusion) are cultured in appropriate media.[11]
-
Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are then treated with the NTRK inhibitor at a range of concentrations for a specified period (e.g., 72 hours).[18]
-
Proliferation Measurement :
-
MTT Assay : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.
-
BrdU Assay : Cells are incubated with BrdU (bromodeoxyuridine), a synthetic nucleoside that is incorporated into the DNA of proliferating cells. The incorporated BrdU is then detected using an anti-BrdU antibody in an ELISA-like format.[19]
-
-
Data Analysis : The percentage of cell viability or proliferation relative to untreated control cells is calculated for each inhibitor concentration. The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Mandatory Visualization
References
- 1. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacr.org [aacr.org]
- 10. FDA Grants Accelerated Approval to Repotrectinib for NTRK Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Phase 1 Study of the TRK Inhibitor Selitrectinib (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]
- 16. A Study to Test the Safety of the Investigational Drug Selitrectinib in Children and Adults That May Treat Cancer - National Brain Tumor Society [trials.braintumor.org]
- 17. Repotrectinib Granted Accelerated Approval for NTRK Gene Fusion–Positive Solid Tumors - Oncology Data Advisor [oncdata.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cell proliferation assay [bio-protocol.org]
A Comparative Guide to Biomarkers for Predicting Response to TRK Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapies has revolutionized the landscape of cancer treatment. Among these, inhibitors of the Tropomyosin Receptor Kinase (TRK) family have demonstrated remarkable efficacy in patients whose tumors harbor Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a comprehensive comparison of Entrectinib and its primary alternative, Larotrectinib, with a focus on the biomarkers used to predict patient response. We will delve into the experimental data supporting their use, detailed methodologies for biomarker detection, and the mechanisms of action that underpin their therapeutic effects.
Mechanism of Action and Signaling Pathways
Entrectinib is a potent inhibitor of TRK A, B, and C, as well as ROS1 and ALK tyrosine kinases.[1][2][3] Larotrectinib, on the other hand, is a highly selective inhibitor of TRK A, B, and C.[4][5] Both drugs function by competitively binding to the ATP-binding site of their target kinases, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[6][7][8] The inhibition of these pathways ultimately leads to the induction of apoptosis in cancer cells.
NTRK gene fusions are the primary biomarkers for predicting response to both Entrectinib and Larotrectinib.[4][9] These fusions result in the creation of chimeric proteins with constitutively active kinase domains, driving oncogenesis.[10]
Below is a diagram illustrating the TRK signaling pathway and the points of inhibition by Entrectinib and Larotrectinib.
Comparative Efficacy of Entrectinib and Larotrectinib
Clinical trials have demonstrated the significant efficacy of both Entrectinib and Larotrectinib in patients with NTRK fusion-positive solid tumors. The following tables summarize the key performance data from pivotal studies.
Table 1: Efficacy in NTRK Fusion-Positive Solid Tumors
| Metric | Entrectinib | Larotrectinib |
| Overall Response Rate (ORR) | 61.2%[11] | 79%[12] |
| Complete Response (CR) | 15.7%[11] | 16%[12] |
| Median Duration of Response (DoR) | 20.0 months[11] | 35.2 months[12] |
| Median Progression-Free Survival (PFS) | 11.2 months[11] | Not Reached[13] |
Note: Data is compiled from separate clinical trials and not from a head-to-head comparison.
A matching-adjusted indirect comparison of clinical trial data suggested that Larotrectinib may be associated with a longer overall survival and duration of response compared to Entrectinib.[13]
Experimental Protocols for Biomarker Detection
The accurate identification of NTRK gene fusions is critical for selecting patients who are likely to respond to TRK inhibitors. Several methodologies are employed for this purpose, with Next-Generation Sequencing (NGS) and Fluorescence In Situ Hybridization (FISH) being the most common.
Next-Generation Sequencing (NGS)
NGS is a high-throughput method that can detect known and novel gene fusions. RNA-based NGS is generally preferred over DNA-based NGS for fusion detection as it directly sequences the expressed fusion transcripts.[5][14]
Detailed Methodology for RNA-based NGS:
-
Sample Preparation: Formalin-fixed paraffin-embedded (FFPE) tumor tissue is the most common sample type. A pathologist identifies and marks the tumor area.
-
RNA Extraction: Total RNA is extracted from the tumor tissue using a commercially available kit optimized for FFPE samples. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
Library Preparation: A sequencing library is prepared from the extracted RNA. This typically involves rRNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Target Enrichment (Optional but Recommended): Target enrichment methods, such as hybrid capture or amplicon-based approaches, are used to specifically select for NTRK and other relevant cancer-related genes.
-
Sequencing: The prepared library is sequenced on an NGS platform.
-
Bioinformatic Analysis: The sequencing data is processed through a bioinformatic pipeline to align the reads to a reference genome, identify fusion transcripts, and annotate the findings.
Fluorescence In Situ Hybridization (FISH)
FISH utilizes fluorescently labeled DNA probes to detect specific gene rearrangements within intact cells. Break-apart probes are commonly used for detecting NTRK fusions.[15]
Detailed Methodology for FISH:
-
Slide Preparation: FFPE tumor tissue sections (4-5 µm) are mounted on positively charged glass slides.
-
Deparaffinization and Pretreatment: The slides are deparaffinized in xylene, rehydrated through a series of ethanol washes, and then pretreated with a protease solution to permeabilize the cells.
-
Probe Hybridization: The NTRK break-apart probe is applied to the slides, which are then coverslipped and sealed. The slides are placed in a hybridization oven to allow the probe to anneal to the target DNA.
-
Post-Hybridization Washes: The slides are washed to remove any unbound probe.
-
Counterstaining and Mounting: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei and then mounted with an anti-fade medium.
-
Microscopy and Analysis: The slides are visualized using a fluorescence microscope. A positive result for an NTRK fusion is indicated by the separation of the fluorescent signals from the break-apart probe.
The following diagram illustrates a typical workflow for biomarker testing and treatment decisions.
Mechanisms of Resistance and Next-Generation Inhibitors
Despite the impressive initial responses, acquired resistance to first-generation TRK inhibitors can occur. The most common on-target resistance mechanisms involve mutations in the NTRK kinase domain, particularly at the solvent front and gatekeeper residues.[16][17] Off-target resistance can also develop through the activation of bypass signaling pathways, such as the MAPK pathway.[18]
To address acquired resistance, second-generation TRK inhibitors have been developed. Selitrectinib and Repotrectinib are designed to overcome the resistance mutations that affect first-generation inhibitors.[3][19]
Table 2: Next-Generation TRK Inhibitors
| Inhibitor | Target Profile | Key Features |
| Selitrectinib | TRK | Active against solvent-front and gatekeeper mutations.[3] |
| Repotrectinib | TRK, ROS1, ALK | Potent activity against a broad range of resistance mutations, including solvent-front, gatekeeper, and compound mutations.[12][19] |
Conclusion
The identification of NTRK gene fusions as predictive biomarkers has been a pivotal advancement in precision oncology, enabling the effective use of TRK inhibitors like Entrectinib and Larotrectinib. While both drugs demonstrate significant clinical benefit, understanding their nuanced differences in efficacy and the evolving landscape of resistance mechanisms is crucial for optimizing patient outcomes. The continued development of robust biomarker testing methodologies and next-generation inhibitors will further refine the treatment paradigm for patients with TRK fusion-positive cancers.
References
- 1. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recommended testing algorithms for NTRK gene fusions in pediatric and selected adult cancers: Consensus of a Singapore Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Comparative effectiveness of larotrectinib versus entrectinib for the treatment of metastatic NTRK gene fusion cancers [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. ntrktesting.com [ntrktesting.com]
- 15. All tests | Sonic Genetics [sonicgenetics.com.au]
- 16. ascopubs.org [ascopubs.org]
- 17. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Independent Validation of Entrectinib's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Entrectinib with alternative therapies, supported by experimental data. The information is intended to assist researchers and drug development professionals in their understanding of Entrectinib's profile as a targeted cancer therapy.
Executive Summary
Entrectinib is a potent and selective tyrosine kinase inhibitor targeting tumors with neurotrophic tyrosine receptor kinase (NTRK), ROS1, or anaplastic lymphoma kinase (ALK) gene fusions.[1][2] Clinical and preclinical data demonstrate its significant anti-tumor activity in various cancer types harboring these genetic alterations. This guide presents a comparative analysis of Entrectinib against other targeted therapies, Larotrectinib and Repotrectinib, and details the experimental protocols used to validate its efficacy.
Comparative Efficacy of Targeted Therapies
The following tables summarize the key efficacy data from clinical trials of Entrectinib and its alternatives.
Table 1: Comparison of Efficacy in NTRK Fusion-Positive Solid Tumors
| Efficacy Endpoint | Entrectinib | Larotrectinib |
| Objective Response Rate (ORR) | 57% - 61.2% | 75% |
| Complete Response (CR) Rate | 15.7% | Not Reported |
| Median Duration of Response (DoR) | 10.4 - 20.0 months | Not Reported |
| Median Progression-Free Survival (PFS) | 11.2 - 13.8 months | Not Reported |
| Intracranial ORR | 54.5% - 63.6% | Not Reported |
Table 2: Comparison of Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | Entrectinib | Repotrectinib |
| Objective Response Rate (ORR) | Not Reported | 79% (TKI-naïve) |
| Median Progression-Free Survival (PFS) | Not Reported | 35.7 months (TKI-naïve) |
Experimental Protocols
In Vitro Anti-Tumor Activity Assessment
Objective: To determine the cytotoxic and inhibitory effects of Entrectinib on cancer cell lines with specific genetic alterations.
Cell Lines:
-
KM12 (Colorectal Carcinoma): Expresses the TPM3-NTRK1 fusion protein.[3]
-
Karpas-299 (Anaplastic Large Cell Lymphoma): Harbors an NPM-ALK fusion.[4]
-
SH-SY5Y (Neuroblastoma): Stably transfected to express TrkB.[5]
Methodology:
-
Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Drug Preparation: Entrectinib is dissolved in dimethyl sulfoxide (DMSO) to create stock solutions for in vitro studies.[5]
-
Cell Viability Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of Entrectinib concentrations for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the drug's potency.
-
-
Western Blot Analysis:
-
Cells are treated with various concentrations of Entrectinib for a shorter duration (e.g., 2 hours) to assess the impact on signaling pathways.[4]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of target proteins (e.g., TRK, ALK, ROS1, and downstream effectors like AKT and ERK).[4] This allows for the visualization of target inhibition.
-
In Vivo Anti-Tumor Activity Assessment
Objective: To evaluate the anti-tumor efficacy of Entrectinib in animal models.
Animal Model:
-
Xenograft Mouse Model: Immunocompromised mice (e.g., athymic nu/nu or SCID mice) are subcutaneously or intracranially injected with human cancer cells (e.g., KM12, Karpas-299) to establish tumors.[5][6][7]
Methodology:
-
Drug Formulation: For in vivo experiments, Entrectinib is reconstituted in a vehicle such as 0.5% methylcellulose with 1% Tween 80.[5]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups. Entrectinib is administered orally (p.o.) at specified doses (e.g., 30 or 60 mg/kg) and schedules (e.g., twice daily for 10 consecutive days).[4]
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Endpoints may include tumor growth inhibition, tumor regression, and survival benefit.[5]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of phosphorylated and total target proteins by Western blot to confirm on-target drug activity in vivo.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Entrectinib and a typical experimental workflow for its validation.
Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.
References
- 1. Entrectinib - Wikipedia [en.wikipedia.org]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Utrectinib versus repotrectinib in preclinical models
A Preclinical Comparative Guide: Repotrectinib vs. Entrectinib
An Objective Preclinical Comparison of Two Next-Generation Tyrosine Kinase InhibitorsThis guide provides a detailed preclinical comparison of repotrectinib and entrectinib, two next-generation tyrosine kinase inhibitors (TKIs) targeting key oncogenic drivers. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective mechanisms and activities in non-clinical models.
Introduction
Repotrectinib and entrectinib are potent inhibitors of ROS1, TRK, and ALK kinase families, which are implicated in the pathogenesis of various cancers. Repotrectinib is a next-generation TKI designed to overcome resistance to earlier-generation inhibitors.[1][2][3] Entrectinib is a pan-TRK, ROS1, and ALK inhibitor that has shown efficacy in multiple cancer types defined by these molecular alterations.[4][5][6][7] This guide will delve into the available preclinical data to draw a comparative landscape of their performance.
Mechanism of Action
Both repotrectinib and entrectinib are ATP-competitive inhibitors that target the kinase domains of ROS1, TRK, and ALK. By blocking the phosphorylation activity of these kinases, they inhibit downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Repotrectinib is a macrocyclic TKI specifically designed to bind effectively to both wild-type and mutated kinases, including those with solvent front mutations that confer resistance to other TKIs.[3] Its compact structure allows it to circumvent the steric hindrance that can reduce the efficacy of other inhibitors.[3]
Entrectinib also acts as an ATP competitor, inhibiting TRKA/B/C, ROS1, and ALK.[5] Its ability to target multiple kinases makes it a treatment option for various tumors harboring fusions of these genes.
Signaling Pathway
The signaling cascades affected by repotrectinib and entrectinib are central to cell growth and survival. The inhibition of ROS1, TRK, and ALK fusion proteins by these drugs leads to the downregulation of these critical pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for repotrectinib and entrectinib.
Table 1: In Vitro Kinase Inhibition
| Target | Repotrectinib IC₅₀ (nM) | Entrectinib IC₅₀ (nM) |
| TRKA | <0.2 | 12 |
| TRKB | <0.2 | 3 |
| TRKC | <0.2 | 5 |
| ROS1 | <0.2 | 7 |
| ALK | <0.2 | 1.6 |
| ROS1 G2032R | 3.3 | >1000 |
Data compiled from publicly available preclinical study results. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity.
Table 2: In Vivo Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (%) |
| KM12 (TRKA-dependent colorectal) | Entrectinib | Regression |
| ACCX6 (ACC) | Utatrectinib (50 mg/kg, p.o., daily) | Suppression |
Experimental Protocols
Kinase Inhibition Assays
The inhibitory activity of the compounds against various kinases is typically determined using biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow:
-
Recombinant kinase domains are incubated with a fluorescently labeled substrate and ATP.
-
The test compound (repotrectinib or entrectinib) is added at varying concentrations.
-
The reaction is allowed to proceed, and the degree of substrate phosphorylation is measured by detecting the FRET signal.
-
IC₅₀ values are calculated from the dose-response curves.
Cell Viability Assays
Cell-based assays are used to assess the anti-proliferative effects of the drugs on cancer cell lines harboring specific genetic alterations.
Workflow:
-
Cancer cell lines (e.g., KM12 for TRKA fusion) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.
-
GI₅₀ (concentration for 50% growth inhibition) values are determined.
References
- 1. jwatch.org [jwatch.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. esmo.org [esmo.org]
- 4. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Entrectinib - Wikipedia [en.wikipedia.org]
- 7. Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for Utatrectinib
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of investigational compounds like Utatrectinib is paramount to maintaining a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive overview of the necessary procedures, drawing from safety data for closely related compounds and general best practices for laboratory chemical disposal.
This compound Hazard Profile
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2] | P273: Avoid release to the environment.[2] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential when working with and disposing of this compound. The following step-by-step procedures are designed to minimize exposure and ensure proper disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[3]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area or a chemical fume hood.[3]
Disposal of Unused this compound (Solid Waste):
-
Segregation: Unused or expired solid this compound should be segregated from other laboratory waste.
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and appropriate hazard symbols.
-
Waste Stream: Dispose of the container in the designated hazardous chemical waste stream for your institution. This is typically a dedicated container for solid chemical waste that will be collected by your institution's environmental health and safety (EHS) department for incineration.[4]
Disposal of Contaminated Labware (Sharps and Non-Sharps):
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.
-
Non-Sharps: Contaminated labware such as pipette tips, tubes, and gloves should be collected in a dedicated biohazard or chemical waste bag.[5]
-
Decontamination: Whenever possible, surfaces and equipment should be decontaminated. A common procedure involves scrubbing with alcohol.[1]
-
Final Disposal: Both sharps and non-sharp contaminated waste should be disposed of through your institution's hazardous waste program.
Disposal of Solutions Containing this compound (Liquid Waste):
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration.
-
Storage: Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.[2]
-
Disposal: Arrange for pickup and disposal by your institution's EHS department. Do not pour solutions containing this compound down the drain, as it is toxic to aquatic life.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: this compound Waste Disposal Workflow.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For spills, try to prevent further leakage or spillage.[1] Absorb liquid spills with an inert material such as diatomite or universal binders.[1]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Personal Exposure:
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1]
-
-
Seek Medical Attention: In all cases of exposure, seek prompt medical attention.
By adhering to these guidelines, laboratory professionals can safely manage this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Utatrectinib
Researchers and laboratory personnel engaged in the development and study of Utatrectinib, a potent protein kinase inhibitor, must adhere to stringent safety protocols to minimize exposure and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Weighing and Compounding | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator |
| In Vitro / In Vivo Dosing | Nitrile Gloves, Lab Coat, Safety Glasses |
| Handling Waste | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
Note: Always consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step operational plan is critical for minimizing risk.
1. Preparation and Engineering Controls:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Ensure that an eye wash station and safety shower are readily accessible.[1]
2. Donning PPE:
-
Follow a systematic procedure for donning PPE to ensure complete protection. A recommended sequence is gown, then mask/respirator, followed by goggles/face shield, and finally gloves (donning the outer pair last).
3. Handling the Compound:
-
When handling this compound, avoid skin and eye contact.[1][2]
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.
-
For solutions, work over a disposable absorbent bench liner to contain any spills.
4. Doffing PPE:
-
The removal of PPE is a critical step to prevent cross-contamination. The generally recommended sequence is to remove the outer gloves first, followed by the gown, and then the inner gloves. Goggles and respirator should be removed last after leaving the immediate work area.
5. Decontamination and Disposal:
-
All disposable PPE and materials that have come into contact with this compound should be treated as hazardous waste.[2]
-
Place all contaminated waste in clearly labeled, sealed bags or containers for disposal according to institutional and local regulations for chemical waste.[2]
-
Wipe down all work surfaces with an appropriate deactivating agent or a 70% ethanol solution.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Visual Workflow for PPE Donning and Doffing
The following diagram illustrates the logical flow for safely putting on and taking off Personal Protective Equipment.
Caption: PPE Donning and Doffing Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
